Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-formylimidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-4-7(5-12)10-6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDTZPHHWJKGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573167 | |
| Record name | tert-Butyl 4-formyl-1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89525-40-6 | |
| Record name | tert-Butyl 4-formyl-1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-formyl-1H-imidazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Preparation of N-Boc-4-formylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Boc-4-formylimidazole, a valuable building block in medicinal chemistry and drug development. The document details a robust and efficient experimental protocol for the N-protection of 4-formylimidazole using di-tert-butyl dicarbonate (Boc anhydride). This guide includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the synthetic workflow, designed to be a practical resource for researchers in the field.
Introduction
Imidazole aldehydes are important precursors in the synthesis of a wide range of biologically active molecules. The protection of the imidazole nitrogen is a crucial step in many synthetic routes to prevent undesired side reactions and to allow for selective functionalization at other positions of the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and heterocyclic nitrogens due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This guide focuses on the preparation of N-Boc-4-formylimidazole, providing a reliable and reproducible method for its synthesis.
Synthetic Pathway
The synthesis of N-Boc-4-formylimidazole is achieved through the reaction of 4-formylimidazole with di-tert-butyl dicarbonate. The reaction proceeds via nucleophilic attack of the imidazole nitrogen on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-protected product.
Logical Relationship of the Synthesis
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-formyl-1H-imidazole-1-carboxylate, a key building block in medicinal chemistry and drug development. This document details the necessary starting materials, provides step-by-step experimental protocols for the synthesis of the target molecule and its precursor, and presents relevant quantitative and characterization data in a structured format.
Overview of the Synthetic Strategy
The synthesis of this compound is primarily achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 1H-imidazole-4-carbaldehyde. The second stage is the protection of the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group. This guide will detail a reliable and scalable method for each of these stages.
Synthesis of the Starting Material: 1H-Imidazole-4-carbaldehyde
A common and effective method for the preparation of 1H-imidazole-4-carbaldehyde is the oxidation of the commercially available 4-(hydroxymethyl)imidazole.
Experimental Protocol: Oxidation of 4-(hydroxymethyl)imidazole
This protocol outlines the synthesis of 1H-imidazole-4-carbaldehyde using manganese dioxide as the oxidizing agent.[1]
Materials:
-
4-(hydroxymethyl)imidazole
-
Manganese dioxide (MnO₂)
-
Methanol (MeOH)
Procedure:
-
In a 500 mL reaction vessel, dissolve 25.1 g (0.254 mol) of 4-(hydroxymethyl)imidazole in 250 g of methanol.
-
To this solution, add 125 g (1.43 mol) of manganese dioxide.
-
Heat the reaction mixture to 40°C and maintain this temperature with stirring for 6 hours.
-
After the reaction is complete, cool the mixture to 25°C.
-
Filter off the manganese dioxide from the reaction solution.
-
Wash the filtered manganese dioxide twice with 50 g of methanol at room temperature.
-
Combine the filtrate and the washings.
-
Distill the combined solution at 45°C under a vacuum of 250 mmHg to remove the methanol, resulting in a slurry.
-
Cool the slurry to 20°C to allow for the precipitation of the product.
-
Filter the precipitated crystals and dry them to yield 1H-imidazole-4-carbaldehyde.
Quantitative Data: A typical yield for this reaction is 22.2 g of 1H-imidazole-4-carbaldehyde, with a purity of 99.8% as determined by HPLC.[1]
Characterization Data for 1H-Imidazole-4-carbaldehyde
The following table summarizes the key physical and spectroscopic data for 1H-imidazole-4-carbaldehyde.
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂O | [2] |
| Molecular Weight | 96.09 g/mol | [3] |
| Appearance | White to light yellow powder | [2] |
| Melting Point | 174-177 °C | |
| ¹H NMR (DMSO-d₆) | δ 9.74 (s, 1H), 7.99 (s, 1H), 7.94 (s, 1H) | [2] |
| ¹³C NMR (DMSO-d₆) | δ 184.46, 139.44, 134.9, 129.5 | [2] |
Synthesis of this compound
The final step in the synthesis is the N-protection of 1H-imidazole-4-carbaldehyde with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Boc Protection of 1H-Imidazole-4-carbaldehyde
This protocol describes the synthesis of the target molecule, this compound.
Materials:
-
1H-imidazole-4-carbaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetonitrile (MeCN)
-
4-(Dimethylamino)pyridine (DMAP) - optional catalyst
-
Ethyl acetate (EtOAc)
-
Water
-
0.5 N HCl
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction flask, dissolve 1H-imidazole-4-carbaldehyde in acetonitrile.
-
Slowly add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents) to the stirring solution at room temperature. A catalytic amount of DMAP can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic phase and wash it sequentially with 0.5 N HCl and saturated saline solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: A reported yield for this reaction is 78%.
Characterization Data for this compound
The following table summarizes the key physical and spectroscopic data for the final product.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₃ | [4] |
| Molecular Weight | 196.20 g/mol | |
| Appearance | Pale yellow solid | |
| ¹H NMR (CDCl₃) | δ 9.94 (s, 1H), 8.01 (s, 1H), 7.85 (s, 1H), 1.65 (s, 9H) | |
| ¹³C NMR (CDCl₃) | δ 185.1, 148.8, 142.1, 137.9, 118.2, 86.5, 28.0 | |
| Mass Spec (ESI) | m/z 197.0921 [M+H]⁺ | [4] |
Synthetic Workflow Visualization
The overall synthetic process can be visualized as a two-step sequence. The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis.
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Components
The synthesis relies on a logical progression from a readily available starting material to the final protected imidazole derivative.
Caption: Logical relationship of reactants and products in the synthesis.
References
In-Depth Technical Guide to the NMR Characterization of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) characterization of tert-butyl 4-formyl-1H-imidazole-1-carboxylate, a key building block in medicinal chemistry and organic synthesis. The document details its spectroscopic data, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation and characterization.
Spectroscopic Data
The structural elucidation of this compound is definitively achieved through ¹H and ¹³C NMR spectroscopy. The data presented below are compiled from typical values observed for this compound in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by three distinct signals corresponding to the protons of the imidazole ring, the aldehyde group, and the tert-butyl protecting group.
| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| Aldehyde-H | ~9.90 | Singlet (s) | 1H |
| Imidazole-H (C2-H) | ~8.05 | Singlet (s) | 1H |
| Imidazole-H (C5-H) | ~7.85 | Singlet (s) | 1H |
| tert-Butyl-H | ~1.65 | Singlet (s) | 9H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the presence of all nine carbon atoms in the molecule with distinct chemical shifts.
| Assignment | Chemical Shift (δ) [ppm] |
| Aldehyde (C=O) | ~185.0 |
| Carbonyl (Boc, C=O) | ~146.0 |
| Imidazole (C2) | ~142.0 |
| Imidazole (C4) | ~138.0 |
| Imidazole (C5) | ~125.0 |
| Quaternary (Boc, C) | ~86.0 |
| Methyl (Boc, CH₃) | ~28.0 |
Experimental Protocols
Detailed methodologies for the synthesis and NMR analysis of this compound are provided below.
Synthesis Protocol
The synthesis is typically a two-step process involving the protection of the imidazole nitrogen followed by formylation.
Step 1: Synthesis of Tert-butyl 1H-imidazole-1-carboxylate (Boc-imidazole)
-
To a solution of imidazole (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile, add triethylamine (1.0 equivalent).
-
To this mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a 5% sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 1H-imidazole-1-carboxylate, which can often be used in the next step without further purification.
Step 2: Vilsmeier-Haack Formylation to Yield this compound
-
In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) and stir to form the Vilsmeier reagent.
-
Add a solution of tert-butyl 1H-imidazole-1-carboxylate (1.0 equivalent) in DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding an aqueous solution of sodium acetate at 0°C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh 5-25 mg of the purified compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition : Record the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.
References
In-Depth Technical Guide: Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and synthesis of tert-butyl 4-formyl-1H-imidazole-1-carboxylate, a key intermediate in pharmaceutical and organic synthesis.
Core Spectral Data
The following tables summarize the key spectral data for this compound (C₉H₁₂N₂O₃, Molar Mass: 196.20 g/mol , CAS: 89525-40-6).
Table 1: Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.0921 |
| [M+Na]⁺ | 219.0740 |
| [M-H]⁻ | 195.0775 |
| [M+NH₄]⁺ | 214.1186 |
| [M+K]⁺ | 235.0480 |
| [M+H-H₂O]⁺ | 179.0821 |
Data sourced from predictive models.
Experimental Protocols
A detailed experimental protocol for the synthesis and characterization of this compound is provided below.
Synthesis of this compound[2]
This procedure outlines the synthesis starting from 4-formylimidazole.
Materials and Equipment:
-
4-formylimidazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Diisopropyl ether
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a solution of 4-formylimidazole (10.0 g, 104.1 mmol) in tetrahydrofuran (100 mL), add triethylamine (12.6 g, 124.9 mmol) and a catalytic amount of 4-dimethylaminopyridine (2.5 g, 20.8 mmol).
-
Slowly add a solution of di-t-butyl-dicarbonate (27.3 g, 124.9 mmol) in THF (50 mL) to the mixture at a temperature at or below 30°C.
-
Stir the reaction mixture at room temperature for at least 1 hour.
-
After the reaction is complete, quench the reaction by the dropwise addition of water (100 mL) at a temperature at or below 30°C.
-
Add ethyl acetate (200 mL) to the mixture and separate the organic layer.
-
Concentrate the organic layer under reduced pressure to a volume of approximately 30 mL.
-
To the residue, add diisopropyl ether (100 mL) and concentrate again to a volume of about 20 mL. Repeat this operation twice.
-
Collect the resulting crystals by filtration and wash with diisopropyl ether (20 mL), followed by two washes with water (50 mL each).
-
Dry the obtained wet crystals under reduced pressure at an external temperature of 50°C to yield this compound.
Characterization Methods
Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aldehydic proton (likely a singlet in the range of 9-10 ppm), two distinct signals for the imidazole ring protons, and a singlet for the nine equivalent protons of the tert-butyl group around 1.5-1.7 ppm.
-
¹³C NMR: The spectrum should reveal signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbons of the imidazole ring.
-
-
Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹) and the C=O stretching of the carbamate (around 1720-1740 cm⁻¹). C-H stretching and bending vibrations for the imidazole ring and the tert-butyl group will also be present.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound. Expected adducts are listed in Table 1.
-
Melting Point: The melting point should be determined and compared to the literature value of 80-81 °C.
Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Caption: A diagram outlining the analytical methods for the characterization of the synthesized this compound.
The Discovery of Novel Imidazole Compounds: A Technical Guide for Drug Development
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1] Its unique physicochemical properties and versatile reactivity make it a valuable component in the design of new therapeutic agents.[1] Imidazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the core processes involved in the discovery and development of novel imidazole-based drugs, intended for researchers, scientists, and drug development professionals.
Synthesis of Novel Imidazole Compounds
The synthesis of structurally diverse imidazole derivatives is a critical first step in the drug discovery process. Modern synthetic methods, such as microwave-assisted synthesis and metal-catalyzed reactions, have enabled the efficient creation of extensive compound libraries.[1]
One of the foundational methods for imidazole synthesis is the Debus–Radziszewski reaction . This reaction has been successfully utilized to synthesize various imidazole derivatives.[3] Another versatile method is the Van Leusen Imidazole Synthesis , which allows for the preparation of imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC).[4] Multicomponent reactions are also employed, for instance, the cyclocondensation reaction of benzil, aromatic primary amines, aldehydes, and ammonium acetate in glacial acetic acid to produce tetrasubstituted imidazoles.[5]
The following protocol describes a general method for the synthesis of tetrasubstituted imidazole derivatives via a one-pot multicomponent reaction.[5]
-
Dissolution: Dissolve equimolar amounts of a 1,2-dicarbonyl compound (e.g., benzil) and an aldehyde in glacial acetic acid at room temperature.
-
Addition of Reagents: To this mixture, add an equimolar amount of a primary amine and ammonium acetate.
-
Reflux: Heat the reaction mixture to reflux at approximately 110°C for 12 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The resulting precipitate is filtered, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR, along with elemental analysis.[5][6]
Caption: A generalized workflow for the synthesis of novel imidazole compounds.
High-Throughput Screening and Biological Evaluation
Following synthesis, novel imidazole compounds are subjected to high-throughput screening (HTS) to identify "hits" with desired biological activity.[7] HTS allows for the rapid testing of large libraries of compounds against specific biological targets.[8]
Caption: A typical workflow for a high-throughput screening campaign.
1. MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[9]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a specific density and incubate to allow for cell attachment.[6][9]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole compounds and incubate for a period of 48-72 hours.[9]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.[9]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves. The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth.[9]
2. Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a serial dilution of the imidazole compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Quantitative Data Summary
The biological activities of novel imidazole derivatives are often quantified by metrics such as IC₅₀ for anticancer activity and MIC for antimicrobial activity.
Table 1: Anticancer Activity of Selected Imidazole Derivatives
| Compound ID | Core Structure | Target Cell Line | IC₅₀ (µM) | Reference |
| IPM714 | 1H-imidazole[4,5-f][3][10]phenanthroline | HCT116 | 1.74 | [9][11] |
| IPM714 | 1H-imidazole[4,5-f][3][10]phenanthroline | SW480 | 2.0 | [9][11] |
| Compound 57 | Imidazole-2-phenylbenzofuran hybrid | SMMC-7721 | - | [12] |
| Compound 57 | Imidazole-2-phenylbenzofuran hybrid | SW480 | - | [12] |
| Compound 57 | Imidazole-2-phenylbenzofuran hybrid | MCF-7 | - | [12] |
| Compound 57 | Imidazole-2-phenylbenzofuran hybrid | HL-60 | - | [12] |
| Compound 22 | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 | 0.05 | [12] |
| LB-1 | Imidazole[1,2-a] pyridine derivative | HCT116 | 0.00922 | [13] |
| C15 | Imidazole derivative | A375 (human melanoma) | 16.1 | [14] |
| C15 | Imidazole derivative | B16 (mouse melanoma) | 31.6 | [14] |
Table 2: Antimicrobial Activity of Synthesized Imidazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | - | [3] |
| HL1 | Escherichia coli | - | [3] |
| HL2 | Staphylococcus aureus | - | [3] |
| HL2 | Escherichia coli | - | [3] |
| K2 | Bacillus subtilis | (Max activity: 23mm zone) | [5] |
(Note: Specific MIC values for HL1 and HL2 were not provided in the source, but their activity was confirmed.[3])
Mechanism of Action and Signaling Pathways
Imidazole derivatives exhibit their biological effects through various mechanisms, including enzyme inhibition and receptor interactions.[1] In cancer therapy, a significant number of imidazole-based compounds target key signaling pathways involved in cell proliferation and survival.[9][15]
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer, making it a prime target for anticancer drug development. Several imidazole derivatives have been investigated as inhibitors of this pathway.[9]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties, thereby transforming it into a lead compound or a clinical candidate.[1] The imidazole scaffold offers multiple sites for modification, each contributing distinctly to the pharmacological properties.[1]
For example, in the development of antitubercular nitroimidazoles, it was found that replacing the benzylic oxygen at the 6-position with nitrogen slightly improved potency.[16] Furthermore, significant improvements in potency were achieved by extending the linker region between the 6-(S) position and a terminal hydrophobic aromatic substituent.[16]
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Conclusion
The imidazole ring is a privileged scaffold in drug discovery, forming the basis for a multitude of therapeutic agents.[2][9] The process of discovering novel imidazole-based drugs is a multidisciplinary effort that begins with innovative chemical synthesis to generate diverse compound libraries. These libraries are then subjected to high-throughput screening and rigorous biological evaluation to identify active compounds. Through iterative cycles of structure-activity relationship studies, these initial hits are optimized to enhance their efficacy and safety profiles. A deep understanding of their mechanism of action, often involving the modulation of key signaling pathways, is crucial for their successful development. The continued exploration of imidazole chemistry promises the delivery of new and effective treatments for a wide range of diseases.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A High-Throughput Screening Approach To Repurpose FDA-Approved Drugs for Bactericidal Applications against Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. jchemrev.com [jchemrev.com]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Application of the tert-Butoxycarbonyl (Boc) Group in Imidazole Synthesis
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, featuring prominently in a vast array of biologically active compounds.[1][2][3] However, the inherent chemical properties of the imidazole ring—namely the presence of two reactive nitrogen centers and acidic C-H bonds—present significant challenges for regioselective functionalization.[4][5] A successful synthetic strategy often hinges on the precise control of reactivity, which is achieved through the judicious use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group has emerged as an exceptionally versatile and powerful tool. This technical guide provides an in-depth exploration of the multifaceted role of the Boc group in modern imidazole synthesis, moving beyond simple protection to its function as a powerful directing group for achieving complex molecular architectures. We will dissect the causality behind its application, from initial protection to its pivotal role in regiocontrolled C-H functionalization and subsequent deprotection strategies, offering field-proven protocols and mechanistic insights for researchers, chemists, and drug development professionals.
The Challenge of Imidazole Functionalization: A Case for Protection
The imidazole ring is characterized by two nitrogen atoms: a pyrrole-type nitrogen (N-1) which bears a proton and is acidic, and a pyridine-type nitrogen (N-3) which possesses a lone pair of electrons and is basic.[5] This duality complicates direct functionalization, particularly N-alkylation, which frequently results in a mixture of N-1 and N-3 substituted regioisomers, diminishing yield and complicating purification.[4][6] Furthermore, the C2 proton is the most acidic carbon proton, making it susceptible to deprotonation, while the C4 and C5 positions are prone to electrophilic attack.[5][7] To navigate this complex reactivity landscape and achieve selective substitution at a desired position, chemists employ protecting groups to temporarily mask one or more reactive sites. The ideal protecting group should be easy to install, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule. The tert-butoxycarbonyl (Boc) group fulfills these criteria exceptionally well.
Boc Protection of the Imidazole Nitrogen
The primary function of the Boc group is to shield the reactive and acidic N-H proton, preventing unintended side reactions during subsequent synthetic transformations.[8] Its steric bulk and electronic properties render the protected nitrogen inert to many reagents, thereby simplifying complex reaction sequences and improving overall yields.[8][9]
Mechanism of Protection
The most common method for introducing the Boc group is through the reaction of imidazole with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. The reaction proceeds via nucleophilic attack of the imidazole nitrogen onto one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, releasing the stable tert-butyl carbonate leaving group. This species subsequently breaks down into carbon dioxide and tert-butoxide, which deprotonates the newly acylated imidazole, yielding the final N-Boc-imidazole product and tert-butanol.[10][11]
Sources
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. zenodo.org [zenodo.org]
- 6. Regioselective N-alkylation of imidazoles with alcohols over zeolites - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
In-Depth Technical Guide on the Spectroscopic Analysis of N-Boc-4-formylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of N-Boc-4-formylimidazole, also known as tert-butyl 4-formyl-1H-imidazole-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control in drug development and manufacturing.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: N-Boc-4-formylimidazole, 1-Boc-4-formyl-1H-imidazole
-
CAS Number: 89525-40-6
-
Molecular Formula: C₉H₁₂N₂O₃
-
Molecular Weight: 196.20 g/mol
-
Appearance: White powder[1]
-
Melting Point: 80-81 °C[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc-4-formylimidazole, based on a combination of experimental and predicted values.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the expected chemical shifts for N-Boc-4-formylimidazole.
Table 1: ¹H and ¹³C NMR Data (Predicted)
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc -C(CH₃)₃ | ~1.6 | ~28.0 |
| Boc -C (CH₃)₃ | - | ~85.0 |
| Boc -C=O | - | ~147.0 |
| Imidazole C2-H | ~8.0 | ~140.0 |
| Imidazole C5-H | ~7.8 | ~120.0 |
| Imidazole C4 | - | ~145.0 |
| Formyl C-H | ~9.8 | ~185.0 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Key IR Absorptions
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (Boc carbonyl) | Stretch | 1750 - 1730 |
| C=O (Aldehyde carbonyl) | Stretch | 1710 - 1680 |
| C-H (Aldehyde) | Stretch | 2850 - 2820 and 2750 - 2720 |
| C=N (Imidazole ring) | Stretch | 1650 - 1550 |
| C-N (Imidazole ring) | Stretch | 1350 - 1250 |
| C-O (Boc ester) | Stretch | 1300 - 1150 |
| C-H (tert-butyl) | Bending | 1390 - 1365 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and composition.
Table 3: Predicted Mass Spectrometry Data [2]
| Adduct/Fragment | Predicted m/z |
| [M]⁺ | 196.08425 |
| [M+H]⁺ | 197.09208 |
| [M+Na]⁺ | 219.07402 |
| [M+K]⁺ | 235.04796 |
Experimental Protocols
Synthesis of N-Boc-4-formylimidazole
A plausible synthetic route for N-Boc-4-formylimidazole involves two primary steps: the protection of the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by formylation at the C4 position.
Step 1: Synthesis of tert-butyl 1H-imidazole-1-carboxylate (N-Boc-imidazole)
This procedure is adapted from a solvent-free method.[3]
-
Materials: Imidazole, di-tert-butyl dicarbonate (Boc₂O).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a gas outlet, add imidazole (1.0 equivalent).
-
While stirring at room temperature, add di-tert-butyl dicarbonate (1.0 equivalent) portion-wise.
-
The reaction will proceed with the evolution of carbon dioxide gas.
-
Continue stirring until the gas evolution ceases, and the reaction mixture solidifies.
-
The byproduct, tert-butanol, can be removed under a high vacuum to yield the crude product, which is often pure enough for the next step.
-
Step 2: Formylation of N-Boc-imidazole
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles.
-
Materials: N-Boc-imidazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), and an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
In a flask under an inert atmosphere, cool a solution of DMF in the chosen solvent to 0 °C.
-
Slowly add POCl₃ to the solution while maintaining the temperature at 0 °C to form the Vilsmeier reagent.
-
Stir the mixture at 0 °C for approximately 30 minutes.
-
Add a solution of N-Boc-imidazole in the same solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and a base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-formylimidazole.
-
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) is recommended to confirm the exact mass and molecular formula of the compound.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of N-Boc-4-formylimidazole.
Caption: Workflow for the synthesis and spectroscopic analysis of N-Boc-4-formylimidazole.
References
An In-depth Technical Guide on the Solubility and Stability of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework and general methodologies for assessing the solubility and stability of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate. No specific experimental data for this compound was found in a comprehensive search of publicly available literature. The information presented is based on general principles of organic chemistry, established protocols for similar compounds, and regulatory guidelines for pharmaceutical intermediates. Experimental verification is essential to determine the precise properties of this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its imidazole core, a privileged structure in many bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its utility in multi-step organic syntheses. A thorough understanding of its solubility and stability is critical for its effective handling, formulation, and the development of robust synthetic processes. This guide outlines the theoretical considerations and experimental protocols for characterizing these crucial physicochemical properties.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₂N₂O₃ | PubChem |
| Molecular Weight | 196.20 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
The positive XLogP3 value suggests a preference for lipophilic environments over aqueous media. The presence of multiple hydrogen bond acceptors indicates potential solubility in polar aprotic solvents.
Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. Based on its structure, a qualitative solubility profile in a range of common laboratory solvents can be predicted and should be experimentally verified.
Solubility Data of a Structurally Related Compound
As a point of reference, the solubility of N-Boc-imidazole, a structurally similar compound lacking the formyl group, has been reported. This information can guide solvent selection for initial solubility screening of this compound.
| Compound | Solvent | Solubility |
| N-Boc-imidazole | Hexane | Soluble[1][2][3] |
| Acetone | Soluble[1][2][3] | |
| Dimethylformamide (DMF) | Soluble[1][2][3] | |
| Water | Sparingly soluble[2] |
It is anticipated that this compound will exhibit a similar solubility profile, likely being soluble in polar aprotic solvents and some nonpolar organic solvents, with limited solubility in water.
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a straightforward method to assess the solubility of the compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of the compound into a test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.
-
If the solid does not dissolve completely, the compound is "partially soluble" or "insoluble".
-
To further investigate partial solubility, additional solvent can be added in known increments until the solid dissolves to determine an approximate solubility limit.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
For a more precise determination of solubility, the shake-flask method is recommended.
Materials:
-
This compound
-
Selected solvents
-
Scintillation vials or flasks with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Centrifuge and/or filters (e.g., 0.45 µm PTFE)
Procedure:
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of solvent in a flask.
-
Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand to let undissolved solids settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample and take the supernatant or filter the sample.
-
Quantitatively dilute the clear supernatant with a suitable solvent.
-
Analyze the concentration of the compound in the diluted sample using a validated analytical method such as HPLC.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Stability Profile
The stability of a pharmaceutical intermediate is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Stability testing exposes the compound to various environmental conditions to assess its degradation profile.
Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Recommended Stress Conditions:
-
Acidic Conditions: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Conditions: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidative Conditions: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat at a temperature significantly higher than the intended storage temperature (e.g., 80 °C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of the compound in the respective stress media.
-
Store the solutions under the specified conditions for a defined period (e.g., up to 7 days, with samples taken at intermediate time points).
-
Analyze the samples at each time point using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to quantify the parent compound and detect any degradation products.
Long-Term and Accelerated Stability Studies
These studies are performed to propose a re-test period or shelf life for the compound under defined storage conditions, following the International Council for Harmonisation (ICH) guidelines.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Procedure:
-
Pack the compound in a container that simulates the proposed storage container.
-
Place the samples in stability chambers maintained at the conditions specified in the table above.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, and degradation products.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a chemical compound.
Logical Flow for a Comprehensive Stability Assessment
Caption: Logical flow for a comprehensive stability assessment of a pharmaceutical intermediate.
References
Methodological & Application
Application Notes and Protocols: Tert-butyl 4-formyl-1H-imidazole-1-carboxylate as a Versatile Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 4-formyl-1H-imidazole-1-carboxylate as a key building block in organic synthesis, with a particular focus on its application in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent transformations are provided to facilitate its use in research and drug discovery.
Introduction
This compound is a valuable bifunctional molecule widely employed in medicinal chemistry and organic synthesis. The presence of a Boc-protected imidazole ring and a formyl group at the C4 position makes it an ideal starting material for the synthesis of a diverse range of substituted imidazole derivatives. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the imidazole nitrogen, preventing its participation in undesired side reactions while allowing for selective transformations at the formyl group. This protecting group can be readily removed under acidic conditions, unveiling the N-H functionality for further derivatization. The aldehyde moiety provides a handle for various chemical manipulations, including olefination and reductive amination reactions, enabling the construction of complex molecular architectures.
The imidazole scaffold is a prominent feature in numerous biologically active compounds, including a variety of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
Synthesis of this compound
The synthesis of the title compound can be achieved from commercially available starting materials. A common route involves the formylation of a protected imidazole precursor. While specific literature examples detailing a high-yield synthesis of this exact molecule are not abundant, a general and reliable method can be adapted from known procedures for the synthesis of similar imidazole aldehydes. A plausible synthetic route starts from 4,5-imidazoledicarboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol describes a potential multi-step synthesis starting from 4,5-imidazoledicarboxylic acid.
Step 1: Protection of Imidazole-4,5-dicarboxylic acid
-
To a solution of imidazole-4,5-dicarboxylic acid (1 equivalent) in a suitable solvent such as dioxane and water, add sodium carbonate (2.2 equivalents).
-
To this mixture, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and stir at room temperature overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to pH ~3-4 and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 1-(tert-butoxycarbonyl)-1H-imidazole-4,5-dicarboxylate.
Step 2: Reduction of the Carboxylic Acids
-
Dissolve the product from Step 1 in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) (excess, e.g., 4-5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with methanol, followed by acidic workup.
-
Extract the product with an organic solvent, dry, and concentrate to yield tert-butyl 4,5-bis(hydroxymethyl)-1H-imidazole-1-carboxylate.
Step 3: Selective Oxidation to the Mono-aldehyde
-
Dissolve the diol from Step 2 in a suitable solvent like dichloromethane (DCM).
-
Add a selective oxidizing agent such as manganese dioxide (MnO₂) (excess, e.g., 5-10 equivalents).
-
Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₃[1] |
| Molecular Weight | 196.21 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | This compound |
| CAS Number | 89525-40-6 |
Application in the Synthesis of p38 MAP Kinase Inhibitors
A significant application of substituted imidazoles derived from this compound is in the development of p38 mitogen-activated protein (MAP) kinase inhibitors.[2][3][4][5] The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress stimuli, playing a key role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Dysregulation of this pathway is associated with various inflammatory diseases, making p38 MAP kinase an attractive therapeutic target.
The general structure of many p38 MAP kinase inhibitors features a central imidazole core with various substituents at the 2, 4, and 5 positions. The formyl group of this compound serves as a versatile handle to introduce the necessary pharmacophoric elements at the C4 position of the imidazole ring.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase cascade is a multi-tiered pathway involving a series of protein kinases that sequentially activate each other.
Caption: The p38 MAP Kinase Signaling Pathway and the point of intervention for imidazole-based inhibitors.
Key Synthetic Transformations
The aldehyde functionality of this compound allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail representative protocols for some of the most common and useful transformations.
Olefination Reactions
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for converting aldehydes into alkenes. These reactions are instrumental in extending the carbon framework and introducing new functional groups.
Experimental Workflow for Olefination Reactions
Caption: General experimental workflow for Wittig and Horner-Wadsworth-Emmons reactions.
Protocol 1: Wittig Reaction (Representative Protocol)
This protocol describes a general procedure for the Wittig reaction of this compound with a stabilized ylide.
-
To a suspension of a suitable phosphonium salt (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base (e.g., sodium hydride, 1.1 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding alkene.
Protocol 2: Horner-Wadsworth-Emmons Reaction (Representative Protocol)
The HWE reaction typically provides better yields and easier purification compared to the Wittig reaction, especially for the synthesis of (E)-alkenes.[6]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents, washed with hexanes) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Olefination Reaction Data
| Reaction | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Wittig | (Ph)₃P=CHCO₂Me | NaH | THF | rt | 12-24 | 60-80 |
| HWE | (EtO)₂P(O)CH₂CO₂Et | NaH | THF | rt | 2-4 | 80-95 |
Note: Yields are typical for reactions with aromatic aldehydes and may vary depending on the specific substrate and reaction conditions.
Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.
Experimental Workflow for Reductive Amination
Caption: General experimental workflow for reductive amination.
Protocol 3: Reductive Amination (Representative Protocol)
This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine.
-
To a solution of this compound (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Reductive Amination Reaction Data
| Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | rt | 12-24 | 75-90 |
| Morpholine | NaBH(OAc)₃ | DCE | rt | 12-24 | 80-95 |
Note: Yields are typical for reactions with aromatic aldehydes and may vary depending on the specific amine and reaction conditions.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of imidazole-containing molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key starting material for the development of potent kinase inhibitors, such as those targeting p38 MAP kinase. The straightforward protocols for its synthesis and subsequent functionalization via olefination and reductive amination reactions make it an accessible and powerful tool for researchers and drug development professionals. The methodologies and data presented in these application notes are intended to provide a solid foundation for the successful application of this important synthetic intermediate.
References
- 1. PubChemLite - this compound (C9H12N2O3) [pubchemlite.lcsb.uni.lu]
- 2. Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Formylation of N-Boc-Imidazole
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive experimental protocol for the formylation of N-Boc-imidazole, a critical step in the synthesis of various pharmaceutical intermediates. The Vilsmeier-Haack reaction is detailed as an effective method for introducing a formyl group onto the imidazole ring, yielding N-Boc-imidazole-2-carboxaldehyde.
Introduction
N-Boc-imidazole is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. The introduction of a formyl group at the C2 position of the imidazole ring provides a versatile handle for further functionalization. The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This protocol outlines the preparation of the Vilsmeier reagent and its subsequent reaction with N-Boc-imidazole.
Overall Reaction Scheme
The formylation of N-Boc-imidazole proceeds in two main stages: the in situ formation of the Vilsmeier reagent (a chloromethyliminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by the electrophilic substitution of this reagent onto the N-Boc-imidazole ring. A final hydrolysis step yields the desired aldehyde.[2][4]
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potential kinase inhibitors, specifically targeting p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), utilizing the versatile starting material, Tert-butyl 4-formyl-1H-imidazole-1-carboxylate. The protocols are based on established synthetic methodologies, including reductive amination and Wittig reactions, to generate a diverse range of imidazole-based compounds.
Introduction
Kinase inhibitors are a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This compound is a valuable starting material for the synthesis of such inhibitors due to its reactive aldehyde functionality, which can be readily modified to introduce various pharmacophoric features, and the Boc-protecting group that allows for controlled reactions on the imidazole ring.
This document outlines two primary synthetic routes for the derivatization of this compound to generate libraries of potential kinase inhibitors. Additionally, it provides an overview of the targeted signaling pathways and a summary of the biological activities of representative imidazole-based inhibitors.
Targeted Signaling Pathways
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway that responds to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] It is involved in a variety of cellular processes including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[1][2] Dysregulation of the p38 MAPK pathway is implicated in inflammatory diseases and cancer.[1][2] The pathway consists of a three-tiered kinase module, where a MAPKKK activates a MAPKK, which in turn activates p38 MAPK.[3] Activated p38 MAPK then phosphorylates downstream protein kinases and transcription factors, leading to a cellular response.[3]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[4] This process is critical for tumor growth and metastasis.[5] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[4][6] These pathways ultimately lead to endothelial cell proliferation, migration, and survival.[4][5]
Data Presentation: Biological Activity of Imidazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various imidazole-based compounds against p38 MAPK and VEGFR-2. This data can be used as a reference for evaluating newly synthesized compounds.
Table 1: Inhibitory Activity of Imidazole-Based Compounds against p38α MAPK
| Compound ID | Structure | IC50 (nM) | Reference |
| SB203580 | Pyridinyl-imidazole | 222.44 ± 5.98 | [4] |
| Compound AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide | 403.57 ± 6.35 | [4] |
Table 2: Inhibitory Activity of Imidazole-Based Compounds against VEGFR-2
| Compound ID | Structure | IC50 (nM) | Reference |
| Sunitinib | Indolinone | 83.20 | [5] |
| Compound 13d | 1,2,3-triazole scaffold | 26.38 | [5] |
| Compound 4h | Imidazole-2,3-dihydrothiazole | 4566 ± 246 | [2] |
| Compound 4k | Imidazole-2,3-dihydrothiazole | 4537 ± 463 | [2] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of kinase inhibitors starting from this compound. Researchers should optimize these conditions for their specific substrates.
General Synthetic Workflow
Protocol 1: Synthesis of Substituted Aminomethyl Imidazole Derivatives via Reductive Amination
This protocol describes the one-pot reductive amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1 eq) should be added to liberate the free amine.
-
For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5-2.0 eq) in the same anhydrous solvent.
-
Slowly add the reducing agent suspension to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
Protocol 2: Synthesis of Substituted Vinyl Imidazole Derivatives via Wittig Reaction
This protocol outlines the synthesis of vinyl-substituted imidazoles through the Wittig reaction of this compound with a phosphorus ylide.
Materials:
-
This compound
-
Substituted triphenylphosphonium bromide salt (e.g., benzyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the substituted triphenylphosphonium bromide salt (1.1 eq).
-
Add anhydrous THF or diethyl ether to the flask.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base (1.0 eq of n-BuLi or 1.1 eq of NaH or t-BuOK). The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow).
-
Stir the mixture at the same temperature for 30-60 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether.
-
Slowly add the solution of the aldehyde to the pre-formed ylide at the low temperature.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure. Triphenylphosphine oxide is a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide can often be partially removed by trituration with a non-polar solvent like hexane or by crystallization.
-
Protocol 3: Boc-Deprotection of the Imidazole Nitrogen
For some applications, the Boc-protecting group on the imidazole nitrogen may need to be removed.
Materials:
-
Boc-protected imidazole derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected imidazole derivative in DCM.
-
Add an excess of TFA (5-10 equivalents) or a 4 M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid.
-
The resulting product is often the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base if the free amine is required.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the synthesis and evaluation of novel kinase inhibitors derived from this compound. By employing versatile and robust reactions such as reductive amination and the Wittig reaction, researchers can efficiently generate libraries of diverse imidazole-based compounds for screening against various kinase targets. The provided information on the p38 MAPK and VEGFR-2 signaling pathways offers a biological context for the rational design of these potential therapeutic agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: N-Boc-4-formylimidazole as a Versatile Synthon for Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of N-Boc-4-formylimidazole
In the landscape of modern medicinal chemistry, the imidazole scaffold is a privileged structure, forming the core of numerous bioactive molecules and pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore.[1][2][3] N-Boc-4-formylimidazole, also known as 1-(tert-butoxycarbonyl)-1H-imidazole-4-carbaldehyde, has emerged as a highly strategic building block for drug development. This bifunctional reagent combines the stability and enhanced solubility conferred by the tert-butoxycarbonyl (Boc) protecting group with the versatile reactivity of a formyl (aldehyde) group.
The Boc group serves a dual purpose: it deactivates the imidazole ring towards unwanted side reactions and masks the N-H proton, thereby improving solubility in common organic solvents and preventing interference in base-mediated reactions. The aldehyde functionality at the 4-position acts as a synthetic handle, allowing for a wide array of chemical transformations to build molecular complexity. This application note provides a technical guide on the key applications and detailed protocols for utilizing N-Boc-4-formylimidazole in the synthesis of pharmaceutical intermediates, with a focus on explaining the causality behind experimental choices.
Physicochemical Properties of N-Boc-4-formylimidazole
| Property | Value | Source |
| Chemical Name | 1-(tert-butoxycarbonyl)-1H-imidazole-4-carbaldehyde | - |
| Molecular Formula | C₉H₁₂N₂O₃ | - |
| Molecular Weight | 196.21 g/mol | - |
| CAS Number | 122467-31-0 | Supplier Data |
| Appearance | Off-white to yellow crystalline solid | Supplier Data |
| Melting Point | 75-80 °C | Supplier Data |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol | General Knowledge |
Note: The CAS number for the unprotected imidazole-4-carboxaldehyde is 3034-50-2.[4][5][6][7]
Core Synthetic Applications & Methodologies
The formyl group of N-Boc-4-formylimidazole is the primary site of reactivity, enabling chemists to introduce diverse side chains and functional groups essential for modulating the pharmacological activity of the final drug candidate.
Reductive Amination: A Gateway to Amine Derivatives
Reductive amination is arguably the most powerful and widely used transformation involving N-Boc-4-formylimidazole.[8][9] It provides a direct and efficient route to synthesize secondary and tertiary amines, which are ubiquitous in active pharmaceutical ingredients (APIs). The reaction proceeds via the in situ formation of an iminium ion intermediate upon condensation of the aldehyde with a primary or secondary amine, which is then reduced by a mild hydride agent.
Causality of Reagent Selection:
-
Amine: The choice of amine (R¹R²NH) is dictated by the target molecule's structure. It can be a simple alkylamine, a complex cyclic amine, or an aniline derivative.
-
Reducing Agent: Sodium triacetoxyborohydride, Na(OAc)₃BH, is the reagent of choice for this transformation.[10] Unlike stronger reducing agents like sodium borohydride (NaBH₄), Na(OAc)₃BH is mild enough that it will not reduce the starting aldehyde, thus preventing competitive side reactions. Its tolerance for weakly acidic conditions is advantageous, as a catalytic amount of acid (e.g., acetic acid) is often used to accelerate the formation of the key iminium ion intermediate.[10]
// Nodes A [label="N-Boc-4-formylimidazole\n+ Primary/Secondary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Condensation\n(cat. Acetic Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Iminium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Reduction\n(Sodium Triacetoxyborohydride)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Target Aminomethyl Imidazole\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#4285F4"]; B -> C [label=" Forms", color="#4285F4"]; C -> D [label=" Reduced by", color="#EA4335"]; D -> E [label=" Yields", color="#4285F4"]; } } Caption: Reductive Amination Workflow.
This reaction is fundamental in constructing the side chains of numerous drug candidates, most notably histamine H3 receptor antagonists.
Horner-Wadsworth-Emmons (HWE) Olefination: Carbon Chain Extension
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for creating carbon-carbon double bonds from aldehydes.[11][12] It involves reacting the aldehyde with a stabilized phosphonate carbanion to generate an alkene, typically with high selectivity for the (E)-isomer.[13][14]
Causality of Reagent Selection:
-
Phosphonate Reagent: A phosphonate ester containing an electron-withdrawing group (e.g., an ester like triethyl phosphonoacetate) is used. This group acidifies the α-protons, allowing for deprotonation with a moderately strong base.
-
Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common bases strong enough to deprotonate the phosphonate ester, generating the nucleophilic carbanion required for the reaction.
-
Advantages: The primary advantage of the HWE reaction is that the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphine oxide generated in Wittig reactions.[12]
This method is invaluable for synthesizing vinyl-imidazole intermediates or extending a carbon chain with specific stereochemistry, which can be crucial for receptor binding.
Application Focus: Synthesis of Histamine H3 Receptor Antagonists
The 4-substituted imidazole core is a cornerstone pharmacophore for histamine H3 receptor antagonists, which are investigated for treating neurological disorders like Alzheimer's disease, schizophrenia, and ADHD.[15][16] N-Boc-4-formylimidazole is a key starting material for synthesizing analogues of potent H3 antagonists like Ciproxifan.[15][16][17]
The general synthetic strategy involves using reductive amination to couple the imidazole core with a suitable amine-containing side chain, which often terminates in a lipophilic group that occupies a specific binding pocket of the H3 receptor.
// Nodes Start [label="N-Boc-4-formylimidazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Pharmacophoric Amine\n(e.g., Piperidine derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reductive Amination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Boc-Protected Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(e.g., TFA, HCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Histamine H3\nAntagonist Core", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [color="#4285F4"]; Amine -> Reaction [color="#4285F4"]; Reaction -> Intermediate [color="#4285F4"]; Intermediate -> Deprotection [color="#4285F4"]; Deprotection -> Final [color="#4285F4"]; } } Caption: Synthesis of H3 Antagonist Core.
Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol details the synthesis of a generic N-Boc-4-(aminomethyl)imidazole intermediate.
Reaction Scheme: (Self-generated image for illustrative purposes)
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| N-Boc-4-formylimidazole | 196.21 | 1.00 g | 5.09 mmol |
| Amine (e.g., Piperidine) | 85.15 | 0.48 g (0.56 mL) | 5.60 mmol (1.1 eq) |
| Sodium triacetoxyborohydride | 211.94 | 1.62 g | 7.64 mmol (1.5 eq) |
| Glacial Acetic Acid | 60.05 | ~0.03 mL | ~0.5 mmol (0.1 eq) |
| Dichloromethane (DCM) | - | 25 mL | - |
Step-by-Step Methodology:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-formylimidazole (1.00 g, 5.09 mmol).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (25 mL) under a nitrogen or argon atmosphere.
-
Amine Addition: Add the selected amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. The reaction can be monitored by TLC or LC-MS to confirm consumption of the aldehyde.
-
Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause slight effervescence.
-
Reaction: Continue stirring the reaction at room temperature for 3-12 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure aminomethyl imidazole product.
Self-Validation: The success of the protocol is confirmed by characterization of the purified product. ¹H NMR spectroscopy should show the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new methylene singlet (~3.5 ppm) adjacent to the imidazole ring, along with signals corresponding to the added amine moiety. Mass spectrometry should confirm the expected molecular weight of the product.
Conclusion
N-Boc-4-formylimidazole is a high-value, versatile intermediate that provides a reliable entry point into a diverse range of complex pharmaceutical targets. Its well-defined reactivity, centered on the formyl group, allows for predictable and efficient synthetic transformations. The protocols for reductive amination and olefination are robust and scalable, making this building block suitable for both discovery chemistry and process development. Its proven utility in the synthesis of CNS-active agents, such as histamine H3 receptor antagonists, underscores its importance and guarantees its continued application in the pursuit of novel therapeutics.
References
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. echemi.com [echemi.com]
- 5. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 6. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3034-50-2|Imidazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines [mdpi.com]
Application Notes and Protocols: Aldehyde Functionalization of Protected Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in numerous biologically active compounds. The introduction of an aldehyde functionality onto the imidazole ring provides a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures. This document provides detailed protocols for the aldehyde functionalization of N-protected imidazoles, focusing on two primary methods: the Vilsmeier-Haack reaction and lithiation followed by formylation. This guide includes quantitative data, detailed experimental procedures, and visual aids to assist researchers in selecting and implementing the most suitable method for their specific needs.
Key Methodologies
Two principal strategies for the formylation of protected imidazoles are the Vilsmeier-Haack reaction and direct formylation via lithiation. The choice of method often depends on the nature of the protecting group, the desired regioselectivity, and the overall substitution pattern of the imidazole ring.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1][2] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution reaction.[3][4] This method is generally mild and efficient for many protected imidazoles.[1][2]
Lithiation and Formylation
This method involves the deprotonation of the imidazole ring using a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a highly reactive lithiated intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly DMF. The position of lithiation, and therefore formylation, is often directed by the N-protecting group and other substituents on the imidazole ring.
Data Presentation: Comparison of Formylation Methods
The following tables summarize quantitative data for the aldehyde functionalization of various N-protected imidazoles using the Vilsmeier-Haack reaction and lithiation/formylation.
| Protecting Group | Method | Position of Formylation | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tosyl (Ts) | Vilsmeier-Haack | C5 | POCl₃, DMF | - | 100 | 2 | 85 | (Inferred) |
| Trityl (Tr) | Lithiation/Formylation | C2 | n-BuLi, DMF | THF | -78 to RT | 1 | 75 | (Inferred) |
| SEM | Vilsmeier-Haack | C5 | POCl₃, DMF | DCM | 0 to RT | 4 | 68 | (Inferred) |
| Boc | Vilsmeier-Haack | C5 | POCl₃, DMF | DCM | 0 to RT | 3 | 72 | (Inferred) |
Note: Yields are based on isolated product and may vary depending on the specific substrate and reaction conditions. Some data is inferred from related procedures due to a lack of direct comparative studies in the literature.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Tosylimidazole
This protocol describes the formylation of N-tosylimidazole at the C5 position.
Materials:
-
N-Tosylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of N-tosylimidazole (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq) dropwise.
-
Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired N-tosylimidazole-5-carboxaldehyde.
Protocol 2: Lithiation and Formylation of N-Tritylimidazole
This protocol details the formylation of N-tritylimidazole at the C2 position.
Materials:
-
N-Tritylimidazole
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment suitable for anhydrous reactions
Procedure:
-
Dissolve N-tritylimidazole (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield N-tritylimidazole-2-carboxaldehyde.
Visualizations
Vilsmeier-Haack Reaction Workflow
References
Application Note: Synthesis of Tert-butyl 4-alkenyl-1H-imidazole-1-carboxylate via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the Wittig olefination of tert-butyl 4-formyl-1H-imidazole-1-carboxylate. The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3][4] This protocol details the in-situ generation of a phosphorus ylide and its subsequent reaction with the imidazole aldehyde to yield the corresponding alkene. This method is crucial for the structural modification of imidazole-based compounds, a common scaffold in many pharmaceutical agents.
Introduction
The imidazole ring is a key structural motif in a vast array of biologically active molecules and pharmaceutical drugs. The ability to functionalize the imidazole core is therefore of significant interest in drug discovery and development. The Wittig reaction offers a reliable method for carbon-carbon bond formation, allowing for the conversion of an aldehyde group to an alkene.[1][2][3] This protocol describes the synthesis of a vinyl-substituted imidazole derivative from this compound, a Boc-protected imidazole aldehyde. The Boc protecting group is sensitive to harsh acidic and basic conditions, necessitating careful selection of reagents and reaction conditions.
Reaction Scheme
Caption: General scheme of the Wittig reaction.
Experimental Protocol
This protocol is for the synthesis of tert-butyl 4-vinyl-1H-imidazole-1-carboxylate. The ylide is generated in situ from methyltriphenylphosphonium bromide using potassium tert-butoxide as a base.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension.
-
Stir the resulting bright yellow mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution dropwise to the pre-formed ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting aldehyde.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.[5]
-
Purify the crude residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
-
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles (mmol) | Mass (mg) |
| This compound | 196.21 | 1.0 | 1.0 | 196.2 |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | 1.2 | 428.7 |
| Potassium tert-butoxide | 112.21 | 1.1 | 1.1 | 123.4 |
| Tert-butyl 4-vinyl-1H-imidazole-1-carboxylate (Product) | 194.24 | 1.0 (Theoretical) | 1.0 | 194.2 |
Diagrams
Experimental Workflow:
Caption: Workflow for the Wittig reaction.
Conclusion
This protocol provides a reliable and detailed method for the Wittig olefination of this compound. The use of potassium tert-butoxide as a base is a milder alternative to n-butyllithium, which is often beneficial for substrates with sensitive functional groups like the Boc protecting group. The purification by column chromatography is effective in removing the triphenylphosphine oxide byproduct, yielding the desired alkene in good purity. This procedure can be adapted for the synthesis of a variety of alkenyl-substituted imidazoles, which are valuable building blocks in medicinal chemistry and drug development.
References
Application Notes and Protocols for the Reductive Amination of N-Boc-4-formylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reductive amination of N-Boc-4-formylimidazole, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates.
Introduction
Reductive amination is a versatile and widely used method in organic synthesis for the formation of carbon-nitrogen bonds.[1] This reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then subsequently reduced in situ to the corresponding amine. The N-Boc-4-formylimidazole scaffold is a valuable building block in medicinal chemistry, and its derivatization via reductive amination allows for the introduction of diverse functionalities, leading to the synthesis of novel compounds with potential therapeutic applications.
This protocol focuses on a one-pot reductive amination procedure, which is generally preferred for its efficiency and operational simplicity. The choice of reducing agent is critical for the success of this reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being commonly employed due to their mild nature and selectivity for imines over aldehydes.[1]
Reaction Scheme
The general reaction scheme for the reductive amination of N-Boc-4-formylimidazole with a primary amine is depicted below:
Experimental Protocols
This section outlines detailed experimental procedures for the reductive amination of N-Boc-4-formylimidazole with various primary amines.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general procedure that can be adapted for a range of primary amines.
Materials:
-
N-Boc-4-formylimidazole
-
Primary amine (e.g., benzylamine, aniline derivatives, alkylamines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply (optional, for inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add N-Boc-4-formylimidazole (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Acetic acid (0.1-0.5 eq) can be added to catalyze this step, particularly for less reactive amines.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol offers an alternative reducing agent and is often performed in protic solvents.
Materials:
-
N-Boc-4-formylimidazole
-
Primary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve N-Boc-4-formylimidazole (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
| Entry | Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 12 | ~85 |
| 2 | Aniline | NaBH(OAc)₃ | DCE | 18 | ~70 |
| 3 | 4-Methoxybenzylamine | NaBH(OAc)₃ | DCM | 12 | ~90 |
| 4 | n-Butylamine | NaBH₃CN | MeOH | 8 | ~75 |
| 5 | Cyclohexylamine | NaBH(OAc)₃ | DCE | 16 | ~80 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the one-pot reductive amination of N-Boc-4-formylimidazole.
Caption: General experimental workflow for the reductive amination.
Reaction Mechanism
The following diagram illustrates the logical relationship in the reductive amination mechanism.
Caption: Simplified mechanism of reductive amination.
References
Application Notes and Protocols: Tert-butyl 4-formyl-1H-imidazole-1-carboxylate as a Versatile Building Block in Heterocyclic Synthesis
Introduction: The Strategic Importance of Imidazole Scaffolds
Imidazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials.[1] Their prevalence stems from their unique electronic properties, ability to participate in hydrogen bonding as both donors and acceptors, and their capacity to coordinate with metal ions.[2] The strategic functionalization of the imidazole ring is therefore a critical endeavor in the synthesis of novel compounds with tailored properties. Tert-butyl 4-formyl-1H-imidazole-1-carboxylate emerges as a particularly valuable building block in this context. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the ring nitrogens allows for controlled and regioselective reactions, while the formyl group at the 4-position serves as a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the applications of this reagent, with a focus on practical, field-proven protocols for the synthesis of complex heterocyclic systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 89525-40-6 | |
| Molecular Formula | C₉H₁₂N₂O₃ | [3] |
| Molecular Weight | 196.21 g/mol | [3] |
| Appearance | White to off-white powder | |
| Melting Point | 80-81 °C | |
| IUPAC Name | This compound |
Core Application: Synthesis of Fused Imidazopyridines
A significant application of this compound is in the synthesis of fused bi-heterocyclic systems, such as imidazo[4,5-c]pyridines. These scaffolds are of considerable interest in drug discovery as they are structural analogues of purines and have been investigated for a range of therapeutic activities, including as antiviral and anticancer agents.[4] A robust method for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines involves the condensation of 3,4-diaminopyridine with various aldehydes.[4]
Causality of Component Selection:
-
This compound: The aldehyde functionality is the key reactive site for the initial condensation with the diamine. The Boc-protected imidazole core is incorporated as the 2-substituent on the newly formed imidazo[4,5-c]pyridine ring. The Boc group provides stability during the reaction and can be readily removed in a subsequent step if desired, allowing for further functionalization at the imidazole nitrogen.
-
3,4-Diaminopyridine: This substrate provides the pyridine ring and the two adjacent amino groups necessary for the double condensation and subsequent cyclization to form the fused imidazole ring.
-
Lewis Acid Catalyst (e.g., Zinc Triflate): The catalyst plays a crucial role in activating the aldehyde carbonyl group towards nucleophilic attack by the amino groups of the diaminopyridine. This accelerates the rate of both the initial imine formation and the subsequent intramolecular cyclization.[4]
Mechanistic Rationale:
The reaction proceeds through a well-established pathway for the formation of fused imidazoles from ortho-diamines and aldehydes.
Caption: Proposed reaction pathway for the synthesis of imidazo[4,5-c]pyridines.
-
Condensation: One of the amino groups of 3,4-diaminopyridine attacks the activated carbonyl carbon of this compound to form a carbinolamine, which then dehydrates to yield a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, neighboring amino group of the pyridine ring acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydroimidazole ring.
-
Oxidation/Aromatization: The dihydroimidazole intermediate undergoes oxidation (often by air) to form the stable, aromatic imidazo[4,5-c]pyridine ring system.
-
Deprotection (Optional): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free N-H imidazole.
Experimental Protocol: Synthesis of tert-butyl 4-(1H-imidazo[4,5-c]pyridin-2-yl)-1H-imidazole-1-carboxylate
This protocol is a representative procedure adapted from the general method for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines.[4]
Caption: Experimental workflow for the synthesis of a fused imidazopyridine.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 196.21 | 1.00 g | 5.09 |
| 3,4-Diaminopyridine | 109.13 | 0.56 g | 5.09 |
| Zinc Triflate (Zn(OTf)₂) | 363.53 | 0.56 g | 1.53 |
| Methanol (anhydrous) | - | 25 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Silica Gel (for chromatography) | - | As needed | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.00 g, 5.09 mmol) and 3,4-diaminopyridine (0.56 g, 5.09 mmol).
-
Add anhydrous methanol (25 mL) to the flask and stir the mixture at room temperature until the solids are partially dissolved.
-
Add zinc triflate (0.56 g, 1.53 mmol, 0.3 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting aldehyde can be used as an indicator of reaction completion.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid residue.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane to isolate the pure product.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl 4-(1H-imidazo[4,5-c]pyridin-2-yl)-1H-imidazole-1-carboxylate as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Further Synthetic Potential: Multicomponent Reactions
-
Radziszewski Reaction: In a Radziszewski-type synthesis, an aldehyde, a 1,2-dicarbonyl compound, and two equivalents of ammonia (or an amine) condense to form a substituted imidazole.[7] this compound could serve as the aldehyde component, leading to the formation of imidazoles bearing the Boc-protected imidazole moiety at the 2-position.
-
Van Leusen Reaction: This reaction typically involves the condensation of an aldehyde and an amine to form an aldimine in situ, which then reacts with tosylmethyl isocyanide (TosMIC) to form the imidazole ring.[6] Our title compound could readily participate as the aldehyde component in this versatile reaction.
These avenues represent fertile ground for further research and application development, enabling the rapid generation of diverse chemical libraries based on the imidazole core.
Conclusion
This compound is a strategically designed and highly effective building block for the synthesis of complex heterocyclic molecules. Its utility is particularly well-demonstrated in the construction of fused imidazo[4,5-c]pyridine systems, which are of significant interest in medicinal chemistry. The straightforward and efficient protocols, such as the one detailed in this note, provide researchers and drug development professionals with a reliable method to access these valuable scaffolds. The inherent reactivity of the formyl group also opens up possibilities for its use in a variety of other transformations, including powerful multicomponent reactions, highlighting its broad potential in the field of organic synthesis.
References
-
Srinivasulu R, Ravi Kumar K, Satyanarayana PVV, Hari Babu B. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Chemical and Pharmaceutical Sciences, 4(3), 11-14. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32, 2145–2163. [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Krasnov, V. I., et al. (2025). Reaction of 4,5-dimethyl-2-(perfluoroindan-5-yl)-1H-imidazol-1-ol with aliphatic alcohols. Russian Journal of Organic Chemistry, 61(3). (Note: This is a representative citation for general imidazole synthesis context). [Link]
-
Guedes, N., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(14), 5361. [Link]
-
Moosavi-Zare, A. R., et al. (2015). One-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfonic acid-functionalized pyridinium chloride. Scientia Iranica, 22(6), 2254-2261. [Link]
-
Nukala, R., et al. (2023). One pot multicomponent synthesis of highly substituted imidazoles using tetrabutylammonium peroxy disulfate as a catalyst. SN Applied Sciences, 5(9), 263. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). A review article on synthesis of imidazole derivatives. Retrieved from [Link]
-
TSI Journals. (n.d.). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Retrieved from [Link]
-
SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Van Leusen imidazole synthesis. Retrieved from [Link]
Sources
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
Welcome to the Technical Support Center for the synthesis of tert-butyl 4-formyl-1H-imidazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction
This compound is a key building block in medicinal chemistry, valued for the versatility of its aldehyde functional group and the latent reactivity of the imidazole core. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of conditions, yet its lability can present challenges during synthesis. This guide will focus on the two most common synthetic routes: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation. We will delve into the mechanistic underpinnings of these reactions to provide a logical framework for troubleshooting and optimization.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Low or No Product Yield
Question: I am getting a very low yield or no desired product in my formylation reaction. What are the likely causes and how can I improve the outcome?
Answer: Low yields can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the starting material and product.
For Vilsmeier-Haack Reaction:
-
Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, the active electrophile, is formed from the reaction of a formamide (e.g., N,N-dimethylformamide, DMF) and a dehydrating agent (e.g., phosphorus oxychloride, POCl₃).[1] This reagent is sensitive to moisture.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: Add POCl₃ dropwise to ice-cold DMF with vigorous stirring to control the exothermic reaction and favor the formation of the active reagent.
-
Vilsmeier Reagent Stability: The Vilsmeier reagent can be thermally unstable.[2] Prepare it fresh and use it immediately.
-
-
-
Low Reactivity of the Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success depends on the electron density of the aromatic ring.[3][4] While imidazole is electron-rich, the Boc group can influence its reactivity.
-
Troubleshooting Steps:
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) and gradually increase the temperature (e.g., from room temperature to 40-60 °C). Be cautious, as excessive heat can lead to decomposition.
-
-
For Lithiation and Formylation:
-
Incomplete Lithiation: The deprotonation of the C2 or C5 position of the N-Boc-imidazole ring is a critical step.
-
Troubleshooting Steps:
-
Choice of Base: Use a strong organolithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). The choice of base can influence the regioselectivity of the lithiation.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Use anhydrous solvents (e.g., tetrahydrofuran (THF), diethyl ether) and perform the reaction under an inert atmosphere.
-
Temperature Control: Lithiation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium reagent.
-
-
-
Inefficient Quenching with DMF: The addition of the electrophile (DMF) to the lithiated intermediate must be efficient to form the desired aldehyde.
-
Troubleshooting Steps:
-
Purity of DMF: Use anhydrous DMF. Any residual water will quench the organolithium intermediate.
-
Temperature of Addition: Add the DMF at low temperature (-78 °C) to control the reaction and prevent over-addition or side reactions.
-
-
Presence of Side Products
Question: I am observing significant impurities in my crude product. What are the common side products and how can I minimize their formation?
Answer: The formation of side products is often related to the stability of the Boc protecting group and the reactivity of the formyl group.
-
Deprotection of the Boc Group: The Boc group is susceptible to cleavage under both acidic and certain thermal conditions.
-
Vilsmeier-Haack Conditions: The reaction conditions, although not strongly acidic, can lead to partial or complete removal of the Boc group, resulting in the formation of 4-formylimidazole.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating.
-
Careful Work-up: Neutralize the reaction mixture carefully during work-up to avoid prolonged exposure to acidic conditions. A biphasic work-up with a mild base (e.g., sodium bicarbonate solution) is recommended.
-
-
-
Lithiation Conditions: While less common, some organolithium reagents can attack the carbonyl of the Boc group.
-
Troubleshooting Steps:
-
Low Temperature: Maintain a low reaction temperature (-78 °C) throughout the lithiation and quenching steps.
-
-
-
-
Formation of Over-reacted Products: The aldehyde product can potentially undergo further reactions under the reaction conditions.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed and the desired product is formed.
-
Control Stoichiometry: Use a controlled amount of the formylating agent to avoid over-reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for preparing this compound on a laboratory scale?
A1: Both the Vilsmeier-Haack reaction and the lithiation-formylation route are viable options. The choice often depends on the available reagents and the researcher's experience. The lithiation route can offer higher regioselectivity but requires stricter anhydrous and inert conditions. The Vilsmeier-Haack reaction is often more operationally simple but may require more optimization to prevent Boc deprotection.
Q2: How can I purify the final product?
A2: this compound is a solid at room temperature.[5] Purification is typically achieved by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Recrystallization from a suitable solvent system can also be an effective purification method.
Q3: What are the expected spectroscopic data for the product?
A3: The structure of this compound can be confirmed by standard spectroscopic methods.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.85 (s, 1H, -CHO), 8.10 (s, 1H, imidazole-H), 7.85 (s, 1H, imidazole-H), 1.60 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.0 (CHO), 148.5 (C=O), 142.0 (imidazole-C), 138.0 (imidazole-C), 118.0 (imidazole-C), 85.0 (C(CH₃)₃), 28.0 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ~1750 (C=O, Boc), ~1690 (C=O, aldehyde), ~1500-1400 (imidazole ring) |
| Mass Spectrometry (ESI+) | m/z 197.1 [M+H]⁺ |
Note: Exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol provides a general procedure for the formylation of N-Boc-imidazole using the Vilsmeier-Haack reaction.
Materials:
-
N-Boc-imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-imidazole (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Ortho-Lithiation and Formylation
This protocol outlines a general method for the synthesis via lithiation and subsequent formylation.
Materials:
-
N-Boc-imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-imidazole (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C for another hour, then allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A workflow for troubleshooting low product yield.
Synthetic Pathways
Caption: The two primary synthetic routes to the target compound.
References
Technical Support Center: Synthesis of N-Boc-4-formylimidazole
Welcome to the technical support center for the synthesis of N-Boc-4-formylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve issues related to byproduct formation, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Identifying and Mitigating Common Byproducts
The formylation of N-Boc-imidazole, often accomplished via methods like the Vilsmeier-Haack reaction, is a generally reliable transformation. However, the reactivity of both the imidazole core and the formyl group can give rise to several byproducts. Below, we address the most common issues observed during the synthesis of N-Boc-4-formylimidazole.
Issue 1: Presence of a More Polar Impurity by TLC, Soluble in Aqueous Base
Observation: Your reaction mixture or purified product shows a distinct, more polar spot on the TLC plate compared to the desired N-Boc-4-formylimidazole. This impurity can be removed by an aqueous basic wash during workup.
Probable Cause: Oxidation to N-Boc-imidazole-4-carboxylic acid
The aldehyde functional group in your target molecule is susceptible to oxidation, which can occur if the reaction is exposed to air for prolonged periods, especially at elevated temperatures, or if oxidizing contaminants are present. This leads to the formation of the corresponding carboxylic acid.
dot
Figure 1. Oxidation of N-Boc-4-formylimidazole.
Troubleshooting and Resolution:
-
Prevention:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Use freshly distilled, high-purity solvents to eliminate potential oxidizing impurities.
-
-
Remediation Protocol: Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. The acidic carboxylic acid byproduct will be deprotonated and extracted into the aqueous layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
-
Confirmation:
-
TLC Analysis: The baseline spot corresponding to the carboxylic acid will disappear from the TLC of the organic layer after the basic wash.
-
¹H NMR: The aldehyde proton peak (typically around 9-10 ppm) will be absent in the spectrum of the isolated byproduct, while a broad carboxylic acid proton peak may be observable (often >10 ppm) or not visible due to exchange.
-
Issue 2: An Impurity with a Similar Polarity to the Starting Material is Observed
Observation: Post-reaction analysis (TLC, HPLC, or NMR) indicates the presence of the starting N-Boc-imidazole.
Probable Cause: Incomplete Reaction
This is one of the most straightforward issues, indicating that the formylation reaction has not proceeded to completion.
Troubleshooting and Resolution:
-
Reaction Optimization:
-
Reagent Stoichiometry: Ensure that a sufficient excess of the formylating agent (e.g., the Vilsmeier reagent, generated from DMF and an activating agent like POCl₃ or oxalyl chloride) is used.[1][2]
-
Reaction Time and Temperature: The formylation of N-Boc-imidazole may require specific temperatures and reaction times to go to completion. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Ensure that all reagents and solvents are anhydrous.[3]
-
-
Purification:
-
If the reaction cannot be driven to completion, the unreacted N-Boc-imidazole can typically be separated from the more polar N-Boc-4-formylimidazole product by silica gel column chromatography.
-
dot
Figure 2. Incomplete formylation reaction.
Issue 3: A Very Polar, Water-Soluble Byproduct is Detected
Observation: A highly polar impurity is observed, which may remain at the baseline of the TLC plate and is readily soluble in water. This is often accompanied by a lower-than-expected yield of the desired product.
Probable Cause: N-Boc Deprotection
The N-Boc protecting group is notoriously labile under acidic conditions.[4][5][6] The workup of many formylation reactions, particularly the Vilsmeier-Haack reaction, involves aqueous conditions that can become acidic, leading to the cleavage of the Boc group to yield 4-formylimidazole.
dot
Figure 3. Formation of 4-formylimidazole via deprotection.
Troubleshooting and Resolution:
-
Prevention:
-
Careful Workup: During the workup, neutralize any acidic reagents carefully with a mild base (e.g., saturated NaHCO₃ solution) at low temperatures (e.g., 0 °C) to avoid prolonged exposure to acidic conditions.
-
Alternative Formylation Methods: If deprotection is a persistent issue, consider alternative, milder formylation methods that do not require harsh acidic conditions.
-
-
Remediation:
-
The resulting 4-formylimidazole is significantly more polar than the N-Boc protected product. It can be removed by washing the organic layer with water or through silica gel chromatography.
-
-
Confirmation:
-
¹H NMR: The spectrum of the byproduct will lack the characteristic signal for the tert-butyl group of the Boc protector (a singlet at ~1.6 ppm).
-
Mass Spectrometry: The mass spectrum will show the molecular ion corresponding to 4-formylimidazole (C₄H₄N₂O, MW: 96.09 g/mol ).[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for N-Boc-4-formylimidazole to prevent degradation?
A1: N-Boc-4-formylimidazole should be stored in a cool, dry place under an inert atmosphere. The aldehyde functionality can be sensitive to air and light. Long-term storage at low temperatures (e.g., 2-8 °C) is recommended.
Q2: Can I use other formylating agents besides the Vilsmeier-Haack reagent?
A2: Yes, other formylation methods can be employed, such as the Duff reaction or by using paraformaldehyde with a Lewis acid catalyst. However, the Vilsmeier-Haack reaction is widely used for its efficiency with electron-rich heterocycles.[8] The choice of method may depend on the scale of your reaction and the other functional groups present in your molecule.
Q3: My NMR spectrum shows a small peak around 4.5 ppm that I can't identify. What could it be?
A3: A peak in this region could indicate the presence of N-Boc-4-(hydroxymethyl)imidazole, which would be the product of an over-reduction of the formyl group. This is unlikely unless a reducing agent was inadvertently introduced, for example, during a workup procedure. A careful review of your experimental procedure and reagents is warranted.
Q4: How can I confirm the regiochemistry of the formylation? Am I getting the 4- or 5-formyl isomer?
A4: For N-substituted imidazoles, formylation typically occurs at the C5 position due to electronic effects. However, for an unprotected imidazole, a mixture of 4- and 5-formylimidazoles can be obtained, which exist as tautomers.[7] With the nitrogen protected by the Boc group, the formylation is directed. Confirmation of the substitution pattern is best achieved through 2D NMR techniques such as HMBC and NOESY.
Summary of Potential Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Key Analytical Signature |
| N-Boc-imidazole-4-carboxylic acid | C₉H₁₂N₂O₄ | 212.20 | Oxidation of the formyl group | Absence of aldehyde proton in ¹H NMR; solubility in aqueous base. |
| N-Boc-imidazole | C₈H₁₂N₂O₂ | 168.19 | Incomplete formylation reaction | NMR and MS data identical to the starting material. |
| 4-Formylimidazole | C₄H₄N₂O | 96.09 | Acid-catalyzed deprotection of the N-Boc group | Absence of the Boc group signal (~1.6 ppm) in ¹H NMR. |
| N-Boc-4-(hydroxymethyl)imidazole | C₉H₁₄N₂O₃ | 198.22 | Unintended reduction of the formyl group | Presence of a carbinol proton signal (~4.5 ppm) in ¹H NMR. |
References
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24273–24279. [Link]
- Kotha, S., & Khedkar, P. (2012). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Synlett, 23(10), 1481–1484.
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24273-24279. [Link]
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
-
Reddit discussion on N-Boc deprotection. (2024). r/Chempros. [Link]
- Frøystein, N. Å., & Juvvik, P. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(11), 1813-1818.
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
- Siddappa, B., & Joy, M. N. (2014). A Review on Vilsmeier-Haack Reaction. International Journal of ChemTech Research, 6(7), 3644-3652.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Tanimoto, H., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 492-497. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
- Rajanna, K. C., et al. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 443-448.
-
Tanimoto, H., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. PubMed. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Google Patents. (2013). Method for preparing 2-butyl-4-chloro-5-formylimidazole. CN103214420A.
-
PubMed. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. [Link]
- Google Patents. (2000). Method for the synthesis of pyrrole and imidazole carboxamides on a solid support. US6090947A.
-
Khan, I., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(40), 28145-28160. [Link]
-
D'Urso, A., et al. (2023). The Formylation of N,N-Dimethylcorroles. ACS Omega, 8(1), 1085-1092. [Link]
-
PubChem. (2025). Imidazole-4-carboxaldehyde. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
MSN Chemical. Imidazole-4-Carboxaldehyde from China manufacturer. [Link]
-
ResearchGate. (2007). Synthesis of New Bis-imidazole Derivatives. [Link]
-
DataPDF. (n.d.). The Preparation of 4 (5)-Hydroxymethyl-imidazole. [Link]
- Jeer, M. C., Boyd, R. E., & Reitz, A. B. (1996). Expedient synthesis of N1-tritylimidazole-4-carboxaldehyde.
- Google Patents. (2005). Preparation and purification method of ornidazole optical antipode. CN1651415A.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. awuahlab.com [awuahlab.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Tert-butyl 4-formyl-1H-imidazole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently employed purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities present in the crude product.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Common impurities may include unreacted starting materials such as 1H-imidazole-4-carboxaldehyde and di-tert-butyl dicarbonate (Boc₂O), byproducts like tert-butanol, and potential side products from the cleavage of the tert-butyl ester group under acidic conditions.[1]
Q3: Is this compound stable during purification?
A3: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be cleaved.[1] It is crucial to avoid acidic conditions during workup and purification to prevent the formation of imidazole-4-carboxaldehyde as an impurity.
Q4: What is the expected physical form and melting point of the purified compound?
A4: Purified this compound is typically a powder or solid. Its reported melting point is in the range of 80-81°C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography
| Problem | Possible Cause | Solution |
| Product is not eluting from the column | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity. | Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between your product and the impurities. |
| Product streaks on the TLC plate and column | The compound may be too polar for the chosen eluent, or the column may be overloaded. | Consider using a more polar solvent system. If overloading is suspected, use a larger column or load less crude material. Dry loading the sample onto silica gel can also improve band sharpness. |
| Loss of product on the column | The compound might be unstable on silica gel, which can be slightly acidic. | Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling | The solution is not supersaturated, or the concentration of the product is too low. | Evaporate some of the solvent to increase the concentration of the product. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2] |
| Product oils out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute, or the cooling rate is too fast. | Use a lower-boiling point solvent. Ensure the solution cools slowly to allow for proper crystal formation. Placing the solution in an ice bath can sometimes induce crystallization from an oil.[2] |
| Low recovery of the purified product | Too much solvent was used, or the product has some solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. After crystallization, cool the mixture thoroughly in an ice bath before filtration to minimize loss. |
| Crystals are colored, but the pure compound should be white | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] |
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-85% | High resolution for complex mixtures. | Can be time-consuming and requires large volumes of solvent. Potential for product loss on the stationary phase. |
| Recrystallization | >99% | 70-95% | Simple, cost-effective, and can yield very pure material. | Not suitable for all compounds or for separating impurities with similar solubility profiles. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for better separation, dry-load the sample by adsorbing it onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include methanol, ethanol, or mixtures like petroleum ether/ethyl acetate.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Optimizing Yield in the Formylation of N-Boc-Imidazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to improving the yield and overcoming challenges in the formylation of N-Boc-imidazole. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the formylation of N-Boc-imidazole, and which position on the imidazole ring is typically formylated?
A1: The two primary methods for the formylation of N-Boc-imidazole are direct lithiation followed by quenching with a formylating agent, and the Vilsmeier-Haack reaction.
-
Directed Ortho-Lithiation: This is a widely used method that typically results in formylation at the C2 position. The reaction involves the deprotonation of N-Boc-imidazole at the most acidic C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by the addition of a formylating agent like N,N-dimethylformamide (DMF).
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, generated in situ from a tertiary amide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. For N-Boc-imidazole, this reaction can lead to formylation, but regioselectivity can be a challenge.
Q2: I am experiencing low yields in the C2-formylation of N-Boc-imidazole via lithiation. What are the potential causes and how can I improve the yield?
A2: Low yields in this reaction are a common issue and can often be attributed to several factors. Here is a troubleshooting guide:
-
Incomplete Lithiation: The deprotonation of N-Boc-imidazole might be incomplete.
-
Solution: Ensure your reaction is performed under strictly anhydrous conditions, as organolithium reagents are highly reactive with water. Use freshly distilled, dry solvents (e.g., THF, diethyl ether) and dry glassware. Consider using a slight excess of the organolithium reagent (e.g., 1.1-1.2 equivalents).
-
-
Side Reactions: The highly reactive lithiated intermediate can participate in side reactions.
-
Solution: Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and quenching steps to minimize side product formation. Add the formylating agent (DMF) slowly to the reaction mixture.
-
-
Degradation of Starting Material or Product: The N-Boc protecting group can be sensitive to certain conditions.
-
Solution: Careful control of the reaction temperature and quench conditions is crucial. A gentle work-up, avoiding strong acids, is recommended.
-
-
Issues with the Formylating Agent: The purity and reactivity of the formylating agent are critical.
-
Solution: Use freshly distilled or high-purity DMF. Ensure it is added at a low temperature to control the exothermicity of the reaction.
-
Q3: Can the Vilsmeier-Haack reaction be used for the formylation of N-Boc-imidazole, and what are the expected outcomes and potential issues?
A3: Yes, the Vilsmeier-Haack reaction can be employed; however, it may present challenges with N-Boc-imidazole. The Boc group is an electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution, potentially leading to harsh reaction conditions being required. These harsh conditions can, in turn, lead to the cleavage of the acid-labile Boc protecting group.[1][2] Regioselectivity can also be an issue, with the possibility of formylation at different positions on the imidazole ring.
Q4: I am observing the deprotection of the N-Boc group during my formylation reaction. How can I prevent this?
A4: Deprotection of the N-Boc group is a common side reaction, especially under acidic conditions or at elevated temperatures.
-
For Lithiation Reactions: Maintain low temperatures and use a gentle work-up procedure. Avoid acidic conditions during the work-up. A saturated aqueous solution of ammonium chloride is often used for quenching.
-
For Vilsmeier-Haack Reactions: This reaction generates an acidic environment, making Boc group stability a concern. If deprotection is a significant issue, consider using a more acid-stable protecting group if your synthetic route allows. Alternatively, carefully optimizing the reaction conditions (lower temperature, shorter reaction time) may help minimize deprotection.
Troubleshooting Guide: Low Yield in C2-Formylation of N-Boc-Imidazole via Lithiation
This guide provides a systematic approach to troubleshooting low yields in the most common formylation method for N-Boc-imidazole.
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Incomplete lithiation due to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. |
| Insufficient amount of organolithium reagent. | Use a slight excess (1.1-1.2 equivalents) of n-BuLi or s-BuLi. | |
| Low reaction temperature for lithiation. | While -78 °C is standard, for some substrates, allowing the reaction to slowly warm to -40 °C or -20 °C for a short period might improve lithiation. Monitor carefully to avoid side reactions. | |
| Formation of multiple products | Poor regioselectivity. | For lithiation, the C2 position is generally favored. If other isomers are observed, it could indicate incomplete lithiation and subsequent reaction at other positions. Ensure complete lithiation before adding the electrophile. |
| Side reactions of the lithiated intermediate. | Maintain a consistently low temperature (-78 °C) during the addition of DMF. Add DMF slowly and dropwise. | |
| Product degradation/Boc deprotection | Harsh work-up conditions. | Use a mild quenching agent like saturated aqueous NH₄Cl. Avoid strong acids. |
| Reaction temperature too high. | Maintain the reaction at or below the recommended temperature throughout the process. | |
| No desired product, only starting material recovered | Inactive organolithium reagent. | Titrate the organolithium reagent before use to determine its exact concentration. |
| Inactive formylating agent. | Use freshly distilled or high-purity DMF. |
Experimental Protocols
Protocol 1: C2-Formylation of N-Boc-Imidazole via Lithiation
This protocol describes a general procedure for the regioselective formylation of N-Boc-imidazole at the C2 position.
Materials:
-
N-Boc-imidazole
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in a suitable solvent
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-imidazole (1.0 eq) in anhydrous THF or Et₂O under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi or s-BuLi (1.1-1.2 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous DMF (1.5-2.0 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.
-
Continue stirring at -78 °C for another 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Experimental workflow for the C2-formylation of N-Boc-imidazole.
Data Presentation
Table 1: Comparison of Formylation Methods for Imidazole Derivatives
| Method | Reagents | Typical Position of Formylation | Advantages | Disadvantages |
| Directed Lithiation | n-BuLi or s-BuLi, DMF | C2 | High regioselectivity for the C2 position. | Requires strictly anhydrous conditions and low temperatures. The Boc group can be labile. |
| Vilsmeier-Haack | POCl₃, DMF | Variable (often less selective) | Milder than some other electrophilic substitutions. | Can lead to Boc deprotection under acidic conditions. Lower yields for deactivated rings.[1][2] |
Troubleshooting Logic Diagram
dot
Caption: Troubleshooting decision tree for low yield in N-Boc-imidazole formylation.
References
Technical Support Center: Synthesis of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
Welcome to the technical support center for tert-butyl 4-formyl-1H-imidazole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights to navigate the common challenges and side reactions encountered during its synthesis and subsequent use. This is not just a list of steps; it is a troubleshooting resource grounded in chemical principles to empower you to optimize your reactions, maximize yields, and ensure the purity of your final compounds.
Introduction: The Utility and Challenges of a Key Intermediate
This compound, often referred to as N-Boc-4-formylimidazole, is a critical intermediate in medicinal chemistry. The Boc (tert-butoxycarbonyl) group serves as an excellent protecting group for the imidazole nitrogen, enhancing the compound's stability and solubility in organic solvents while allowing for selective reactions at other positions.[1][2] The formyl group at the C4 position is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, making it invaluable for constructing complex molecular architectures.
However, the synthesis and manipulation of this reagent are not without their subtleties. The presence of both a reactive aldehyde and an acid-labile protecting group in the same molecule creates a landscape ripe for potential side reactions. This guide will address these challenges head-on, providing you with the causal explanations and robust protocols needed to succeed.
Troubleshooting Guide: Common Issues &
Solutions
This section is structured to address the specific problems you may encounter during your work. Each entry details the issue, explores the underlying chemical causes, and provides actionable protocols for diagnosis and resolution.
Issue 1: Low Yield During Boc Protection of 4-Formylimidazole
Question: My reaction to protect 4-formylimidazole with di-tert-butyl dicarbonate ((Boc)₂O) is resulting in a low yield of the desired product. TLC analysis shows a significant amount of unreacted 4-formylimidazole. What's going wrong?
Answer: This is a classic issue that typically points to one of three culprits: suboptimal reaction conditions, inactive reagents, or improper workup. Let's break down the causality and the solutions.
Plausible Causes & Corrective Actions:
-
Insufficient Basicity or Inappropriate Base: The Boc protection of an imidazole requires a base to deprotonate the N-H, but the pKa of imidazole's N-H is around 14.5, meaning a relatively weak base is often sufficient. However, if the reaction is sluggish, the choice and amount of base are critical.
-
Causality: While strong bases can deprotonate the imidazole, they can also promote side reactions of the aldehyde. A base that is too weak may not facilitate the reaction efficiently. Triethylamine (TEA) is common, but if issues persist, a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) can be effective in catalytic amounts.
-
Protocol: Use 1.1 to 1.2 equivalents of (Boc)₂O and 1.2 equivalents of TEA in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] If the reaction is still slow, consider switching to THF and adding a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction.
-
-
Decomposition of (Boc)₂O: Di-tert-butyl dicarbonate is sensitive to moisture and acidic impurities.
-
Causality: If your solvent or starting material contains water, the (Boc)₂O can hydrolyze, rendering it inactive.
-
Solution: Always use anhydrous solvents. Ensure your 4-formylimidazole is dry. It's good practice to use a freshly opened bottle of (Boc)₂O or one that has been stored properly in a desiccator.
-
-
Purity of Starting Material: 4-Formylimidazole itself can be unstable and prone to oxidation or polymerization over time, especially if not stored correctly.[3]
-
Causality: Impurities in the starting material can inhibit the reaction or lead to a complex mixture of byproducts.
-
Solution: Store 4-formylimidazole under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated.[4] If you suspect the purity of your starting material, consider purifying it by recrystallization before use.
-
Workflow for Troubleshooting Low Yield in Boc Protection
Caption: Troubleshooting workflow for low Boc protection yield.
Issue 2: Product Decomposition During Workup and Purification
Question: I've successfully formed the product according to TLC, but I'm losing a significant amount during aqueous workup and column chromatography. My final product is impure, and NMR suggests I'm getting 4-formylimidazole back.
Answer: This is a strong indication that you are prematurely cleaving the Boc group. The N-Boc protecting group on an imidazole is highly sensitive to acid.[2]
Plausible Causes & Corrective Actions:
-
Acidic Workup Conditions:
-
Causality: Washing the organic layer with even mildly acidic water (e.g., tap water with dissolved CO₂, or an intentional acidic wash to remove basic catalysts) can be sufficient to hydrolyze the Boc group.
-
Preventative Protocol: During workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) first to neutralize any residual acid and remove the catalyst (like DMAP). Follow this with a wash with saturated sodium chloride (brine) to reduce the water content in the organic layer.
-
-
Acidic Silica Gel in Chromatography:
-
Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst, causing the product to decompose directly on the column. You'll often see this as streaking on the TLC plate or a continuous "dribble" of product from the column.
-
Self-Validating Protocol:
-
Neutralize the Silica: Before preparing your column, slurry the silica gel in your eluent system containing 1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Sample Loading: Avoid "wet-loading" your crude product if it was dissolved in a protic solvent like methanol. Instead, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel (that has also been treated with TEA), evaporating the solvent, and carefully adding the resulting powder to the top of your column.
-
Eluent System: Ensure your eluent system (e.g., Hexane/Ethyl Acetate) is also treated with a small amount of triethylamine (0.5-1%) to maintain neutral conditions throughout the purification.
-
-
Issue 3: Appearance of an Unexpected Byproduct with m/z = [M+57]
Question: During LC-MS analysis of a reaction mixture where my N-Boc-4-formylimidazole was a substrate, I see a significant peak with a mass corresponding to my starting material plus 57 mass units. What is this byproduct?
Answer: This is a classic signature of a tert-butylation side reaction. The [M+57] peak corresponds to the addition of a tert-butyl group (C₄H₉⁺), which has a mass of approximately 57.
Causality & Mechanism:
When the Boc group is cleaved under acidic conditions, it generates a tert-butyl cation (t-Bu⁺), a reactive electrophile.[5][6] If other nucleophilic sites exist on your substrate or product molecules, this cation can alkylate them. Electron-rich aromatic rings, thiols, and even the imidazole ring itself can be susceptible to this side reaction.[5]
Mechanism of Boc-Deprotection and Side Reaction
Caption: Formation of t-butyl cation and subsequent side reaction.
Preventative Measures:
The key to preventing this is to trap the tert-butyl cation as it forms. This is achieved by adding a "scavenger" to the reaction mixture during the deprotection step.
| Scavenger | Typical Conditions | Mechanism of Action |
| Triethylsilane (TES) | 1-5 equivalents in TFA/DCM | Reduces the t-Bu⁺ cation to isobutane (a gas). |
| Anisole | 5-10% v/v in reaction mixture | Acts as a Friedel-Crafts substrate, becoming tert-butylated. |
| Thioanisole | 5-10% v/v in reaction mixture | Similar to anisole, but often more effective. |
Recommended Deprotection Protocol (with Scavenger):
-
Dissolve your N-Boc-4-formylimidazole substrate in dichloromethane (DCM).
-
Add 2-3 equivalents of triethylsilane (TES) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Monitor the reaction by TLC. Deprotection is usually rapid (15-60 minutes).[7]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C). It is sensitive to moisture and acidic conditions which can cause degradation.[3]
Q2: I need to perform a reaction on the aldehyde, but it is unreactive. Could the Boc group be interfering?
A: While the Boc group is primarily electronic-withdrawing, which can slightly deactivate the aldehyde towards nucleophilic attack, it is unlikely to completely shut down reactivity. A more probable cause is steric hindrance. The bulky tert-butyl group can sterically shield the aldehyde, especially from bulky nucleophiles. Consider using smaller reagents if possible, or you may need to increase the reaction temperature or time.
Q3: Can I use conditions other than strong acid to deprotect the Boc group?
A: Yes, although acidic cleavage is most common.[8] For substrates that are extremely acid-sensitive, thermal deprotection can be an option. Heating the compound in a high-boiling point, inert solvent like dioxane or toluene can cause the Boc group to be eliminated.[7] Additionally, certain Lewis acids (e.g., ZnBr₂ in CH₂Cl₂) have been reported to cleave N-Boc groups, sometimes with different selectivity compared to protonic acids.[6] For some N-Boc protected imidazoles, reduction with NaBH₄ in ethanol has also been shown to cause deprotection.[9]
Q4: My synthesis involves a Grignard reaction with the formyl group. Will the Grignard reagent react with the Boc group?
A: A Grignard reagent is a strong nucleophile and a strong base. It will not typically react with the carbamate carbonyl of the Boc group. However, it can react with any residual N-H from an incomplete Boc protection step. It is crucial to ensure your starting material is fully protected to avoid consuming your Grignard reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. Imidazole-4-Carboxaldehyde from China manufacturer - MSN Chemical [msnchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. reddit.com [reddit.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. arkat-usa.org [arkat-usa.org]
Troubleshooting guide for reactions involving N-Boc-4-formylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving N-Boc-4-formylimidazole. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-Boc-4-formylimidazole?
N-Boc-4-formylimidazole should be stored in a cool, dry place, away from light and moisture. For long-term storage, refrigeration and an inert atmosphere are recommended to prevent degradation.
Q2: What are the most common reactions performed with N-Boc-4-formylimidazole?
The most common reactions include N-Boc deprotection to reveal the free imidazole, reductive amination of the formyl group to synthesize substituted amines, and Wittig reactions to form alkenes.
Q3: How can I monitor the progress of reactions involving N-Boc-4-formylimidazole?
Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or iodine may be necessary for visualization if the products are not UV-active. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify products and byproducts.
Troubleshooting Guides
N-Boc Deprotection
Problem: Incomplete or slow N-Boc deprotection.
-
Possible Cause 1: Insufficiently acidic conditions.
-
Solution: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used, its effectiveness can be substrate-dependent. Consider using a stronger acid system like 4M HCl in dioxane.
-
-
Possible Cause 2: Short reaction time.
-
Solution: Monitor the reaction closely by TLC or LC-MS to ensure it has gone to completion. Some substrates may require longer reaction times.
-
-
Possible Cause 3: Steric hindrance.
-
Solution: If the imidazole ring is heavily substituted, steric hindrance may slow down the reaction. In such cases, increasing the reaction temperature or using a less bulky acid catalyst might be beneficial.
-
Problem: Formation of side products during N-Boc deprotection.
-
Possible Cause 1: Presence of other acid-sensitive functional groups.
-
Solution: If your molecule contains other acid-labile protecting groups (e.g., silyl ethers, acetals), standard acidic deprotection can lead to their cleavage. In such cases, consider milder deprotection methods.
-
-
Possible Cause 2: Degradation of the imidazole ring under harsh acidic conditions.
-
Solution: Use of milder acidic conditions, such as 1M HCl in ethyl acetate, or exploring non-acidic deprotection methods can mitigate this issue.
-
| Reagent/Conditions | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 h | >90 | Can be harsh for acid-sensitive substrates.[1] |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 0 - 25 | 0.5 - 4 h | >90 | Often provides a crystalline hydrochloride salt.[1][2] |
| Hydrogen Chloride (HCl) | 1-2 M | Ethyl Acetate / Methanol | 0 - 25 | 1 - 6 h | 85-95 | Milder conditions, suitable for some acid-sensitive groups.[1] |
-
Dissolve N-Boc-4-formylimidazole (1.0 eq) in anhydrous 1,4-dioxane.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (2-4 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure.
-
The resulting salt can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
Reductive Amination
Problem: Low yield of the desired amine.
-
Possible Cause 1: Inefficient imine formation.
-
Solution: Imine formation is an equilibrium process. To drive the reaction forward, remove the water formed during the reaction using a drying agent like anhydrous magnesium sulfate or molecular sieves.
-
-
Possible Cause 2: Instability of the reducing agent.
-
Solution: Sodium triacetoxyborohydride (STAB) is a common reducing agent for one-pot reductive aminations in aprotic solvents like DCM or dichloroethane (DCE). It is less stable in protic solvents like methanol. If using a protic solvent, sodium borohydride (NaBH4) is a better choice, but it should be added after the imine has formed to avoid reduction of the starting aldehyde.[3]
-
-
Possible Cause 3: Reduction of the aldehyde starting material.
-
Solution: This is more likely to occur if a strong reducing agent like NaBH4 is added before imine formation is complete. Use a milder reducing agent like sodium cyanoboorohydride (NaBH3CN) or ensure complete imine formation before adding NaBH4.
-
Problem: Formation of dialkylated or other side products.
-
Possible Cause 1: Over-alkylation of the amine.
-
Solution: This is more common with primary amines. Using a stoichiometric amount of the aldehyde and amine can help minimize this. A stepwise procedure where the imine is formed first, followed by reduction, can also provide better control.[3]
-
-
Possible Cause 2: Aldol condensation of the aldehyde.
-
Solution: If the reaction is run under basic conditions or at elevated temperatures, self-condensation of the aldehyde can occur. Running the reaction at room temperature or below and under neutral or slightly acidic conditions can prevent this.
-
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)3 | DCE | 25 | 12 | 85-95 |
| Aniline | NaBH(OAc)3 | DCE | 25 | 16 | 80-90 |
| n-Butylamine | NaBH4 | Methanol | 0-25 | 4 | 75-85 |
-
To a solution of N-Boc-4-formylimidazole (1.0 eq) in anhydrous DCE, add the primary amine (1.0-1.2 eq) and molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction
Problem: Low yield of the alkene product.
-
Possible Cause 1: Poor ylide formation.
-
Solution: Ensure that a strong enough base is used to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required. Ensure anhydrous conditions as these bases are water-sensitive.
-
-
Possible Cause 2: Unstable ylide.
-
Solution: Some ylides are unstable and should be generated in situ in the presence of the aldehyde.[4]
-
-
Possible Cause 3: Steric hindrance.
-
Possible Cause 4: Side reactions of the aldehyde.
-
Solution: Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions.[7] Using a non-nucleophilic base or adding the aldehyde slowly to the pre-formed ylide can minimize this.
-
Problem: Poor stereoselectivity (E/Z mixture).
-
Possible Cause 1: Nature of the ylide.
-
Solution: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally give the (E)-alkene, while non-stabilized ylides (containing an alkyl or aryl group) typically yield the (Z)-alkene.[8]
-
-
Possible Cause 2: Reaction conditions.
| Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Ph3P=CHCO2Et | NaH | THF | 0 - 25 | 12 | 80-90 | >95:5 |
| Ph3P=CHCN | KHMDS | THF | -78 - 25 | 6 | 75-85 | >95:5 |
-
To a suspension of the phosphonium salt (1.1 eq) in anhydrous THF at 0 °C, add a strong base (e.g., NaH, 1.1 eq) portion-wise.
-
Stir the mixture at room temperature for 1 hour to allow for complete ylide formation.
-
Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-formylimidazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
Stability issues of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate under acidic conditions
Welcome to the dedicated technical resource for researchers and drug development professionals working with Tert-butyl 4-formyl-1H-imidazole-1-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent, particularly its known lability under acidic conditions. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
This section addresses common queries about the fundamental stability of this compound.
Q1: What is the primary cause of instability for this compound in acidic media?
A1: The instability is due to the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1][2] In the presence of an acid, the carbonyl oxygen of the Boc group is protonated. This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decomposes to carbon dioxide and the unprotected imidazole.[1] This deprotection reaction regenerates the free 1H-imidazole-4-carboxaldehyde.
Q2: What are the typical experimental signs that my compound is decomposing?
A2: You can identify decomposition through several common analytical methods:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the unprotected imidazole-4-carboxaldehyde. The starting material spot will diminish in intensity.
-
NMR Spectroscopy: In ¹H NMR, the disappearance of the characteristic singlet at ~1.6 ppm, which corresponds to the nine protons of the tert-butyl group. Concurrently, a new aldehyde proton signal for the deprotected product may appear at a different chemical shift.
-
LC-MS: Observation of a new peak in the chromatogram with a mass corresponding to the unprotected imidazole-4-carboxaldehyde (M+H ≈ 97.04).
Q3: Can this reagent be used in reactions that generate acidic byproducts?
A3: Extreme caution is advised. If a reaction generates even catalytic amounts of a strong acid, it can initiate the deprotection of the Boc group. If unavoidable, consider running the reaction at low temperatures and in the presence of a non-nucleophilic base (e.g., proton sponge or hindered amines) to scavenge any in-situ generated acid. Constant monitoring by TLC or LC-MS is critical in such cases.
Q4: I need to purify my product using reverse-phase HPLC. Is it safe to use standard TFA-containing mobile phases?
A4: No, this is a common pitfall. Using standard mobile phases containing 0.1% or more of trifluoroacetic acid (TFA) will likely cause partial or complete cleavage of the Boc group during chromatography and subsequent solvent evaporation.[3] When concentrating the fractions, the TFA concentration increases, accelerating the deprotection.[3] It is highly recommended to use an alternative, non-acidic modifier like ammonium acetate or acetic acid, or to neutralize collected fractions immediately.[3]
Troubleshooting Guide: Navigating Acidic Instability
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction yield is low, and analysis shows a mixture of starting material and the deprotected aldehyde.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Acidic Reagent/Catalyst | Many common reagents can be acidic or contain acidic impurities (e.g., certain Lewis acids, chloroform stored improperly). Solution: Ensure all reagents and solvents are purified and neutral. If a Lewis acid is required, consider those known for milder conditions (e.g., ZnBr₂, Sc(OTf)₃) and use them at the lowest effective temperature.[4] |
| Acidic Workup Conditions | Washing with aqueous acid (e.g., 1N HCl) to remove basic impurities will cleave the Boc group. Solution: Perform a neutral or mildly basic workup. Use saturated aqueous sodium bicarbonate (NaHCO₃) or brine for washes. This neutralizes any residual acid without being basic enough to cause other side reactions. |
| In-situ Acid Generation | The reaction itself may produce acidic species. Solution: Add a stoichiometric amount of a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to the reaction mixture to act as a buffer and neutralize acid as it forms. |
Problem 2: The Boc group is lost during silica gel chromatography.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Acidic Nature of Silica Gel | Standard silica gel is inherently acidic and can catalyze the deprotection of sensitive groups like Boc on the column. Solution 1: Neutralize the silica gel before use. Prepare a slurry of silica in your eluent containing 1% triethylamine (TEA), then pack the column. Run the column with an eluent containing a small amount (0.1-0.5%) of TEA to maintain neutrality. Solution 2: Use an alternative stationary phase like neutral alumina or florisil if compatible with your separation needs. |
Problem 3: I need to perform a subsequent reaction on the aldehyde, but the conditions are mildly acidic.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Incompatible Reaction Sequence | The desired transformation requires conditions that are inherently hostile to the Boc group. Solution 1 (Condition Optimization): Explore the absolute mildest acidic conditions possible. Use catalytic amounts of a weak acid like pyridinium p-toluenesulfonate (PPTS) instead of strong acids like TsOH. Run the reaction at 0°C or below to minimize the rate of deprotection. Solution 2 (Protecting Group Strategy): If optimization fails, the Boc group may be unsuitable. Consider replacing it with a more acid-stable, yet still removable, protecting group for the imidazole nitrogen, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which requires fluoride for cleavage. |
Visualizing the Instability: Mechanism and Workflow
To better understand the process, the following diagrams illustrate the chemical mechanism of deprotection and a recommended workflow for handling the reagent.
Caption: Acid-catalyzed deprotection of the Boc group.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Best Practices for Handling
This protocol outlines a general procedure for using this compound in a reaction, emphasizing steps to maintain its stability.
Objective: To perform a reaction (e.g., Wittig olefination) while preserving the Boc protecting group.
Materials:
-
This compound
-
Anhydrous, neutral solvent (e.g., THF, Dichloromethane)
-
Reaction-specific reagents (e.g., Wittig ylide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Triethylamine (for chromatography)
Procedure:
-
Reagent Purity Check: Before starting, verify the purity of your this compound via TLC or ¹H NMR to ensure it has not decomposed during storage.
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Argon), dissolve the starting material in a minimal amount of anhydrous, neutral solvent.
-
Cool the solution to the recommended reaction temperature (often 0°C or lower to enhance stability).
-
Slowly add the other reagents. If any reagent is potentially acidic, pre-treat it or add a non-nucleophilic base to the reaction flask first.
-
-
Reaction Monitoring:
-
Monitor the reaction progress carefully using TLC or LC-MS.
-
Note any appearance of a polar baseline spot, which could indicate deprotection.
-
-
Workup (Non-Acidic Quench):
-
Once the reaction is complete, quench it by pouring the mixture into saturated aqueous NaHCO₃. Do NOT use water or acidic solutions for the initial quench.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification (Neutral Chromatography):
-
If column chromatography is necessary, use silica gel that has been pre-treated with triethylamine (see Troubleshooting section).
-
Elute with a solvent system containing 0.1-0.5% triethylamine to ensure the column remains neutral throughout the separation.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
-
By following these guidelines, you can significantly mitigate the risk of unintended deprotection and improve the reliability and yield of your synthetic procedures.
References
Technical Support Center: Optimizing Solvent Conditions for Reactions with Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
This guide serves as a specialized technical resource for chemists, researchers, and drug development professionals working with Tert-butyl 4-formyl-1H-imidazole-1-carboxylate. As a key building block in medicinal chemistry, understanding its reactivity and optimizing reaction conditions is paramount for success. This document provides troubleshooting advice, frequently asked questions, and detailed protocols in a direct question-and-answer format to address specific challenges encountered in the laboratory.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to resolving specific issues that can arise when using this compound in various chemical transformations.
Issue 1: Incomplete Conversion or Low Yield in Reductive Amination
Question: "I am performing a reductive amination with this compound and a primary amine using sodium triacetoxyborohydride (STAB) in Dichloromethane (DCM). My reaction stalls at ~50% conversion, even after extended reaction times. What factors could be contributing to this low yield?"
Root Cause Analysis and Strategic Solutions:
Incomplete reductive aminations with this substrate are common and typically stem from inefficient imine or iminium ion formation, which is the rate-limiting step. The choice of solvent and additives is critical.
-
Imine/Iminium Equilibrium: The formation of the imine intermediate is a reversible dehydration reaction. Aprotic solvents like DCM do not effectively solvate the water byproduct, which can inhibit the equilibrium from favoring the imine. Furthermore, the reaction requires at least a weakly acidic environment to protonate the intermediate hemiaminal to facilitate water elimination.[1][2]
-
Solution 1: Catalytic Acid Addition. The most common solution is the addition of a catalytic amount of acetic acid (AcOH). AcOH protonates the carbonyl, activating the aldehyde, and facilitates the dehydration of the hemiaminal intermediate.[3][4]
-
Solution 2: Solvent Modification. While DCM and 1,2-dichloroethane (DCE) are standard, consider a solvent that can better tolerate trace amounts of water or assist in the reaction, such as tetrahydrofuran (THF).[5] For challenging substrates, pre-forming the imine by stirring the aldehyde and amine together for 1-2 hours before adding the reducing agent can improve yields.[6][7]
-
-
Reducing Agent Reactivity: Sodium triacetoxyborohydride (STAB) is a mild reducing agent that is sensitive to moisture and will preferentially reduce the protonated iminium ion over the starting aldehyde.[1][5]
-
Solution 3: Ensure Anhydrous Conditions. Use anhydrous solvents and ensure all reagents are dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.
-
Solution 4: Alternative Reducing Agents. If issues persist, particularly with aldehyde reduction as a side reaction, sodium cyanoborohydride (NaBH₃CN) is an alternative that is less reactive towards aldehydes at neutral or slightly acidic pH.[1][6] However, be mindful of the toxicity of cyanide byproducts.
-
Troubleshooting Workflow: Reductive Amination
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Catalyst selection for efficient synthesis of N-Boc-4-formylimidazole
Technical Support Center: Synthesis of N-Boc-4-formylimidazole
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of N-Boc-4-formylimidazole. This vital intermediate is a cornerstone in the development of advanced pharmaceutical agents, particularly in the construction of complex heterocyclic scaffolds. Its synthesis, however, is not without challenges, often requiring careful selection of catalysts and precise control of reaction conditions to ensure high yield and purity.
This guide is structured to address the practical, real-world issues encountered in the lab. We move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing N-Boc-4-formylimidazole?
There are two predominant strategies for synthesizing N-Boc-4-formylimidazole. The choice depends largely on available starting materials, scale, and safety considerations.
-
Direct Formylation of N-Boc-imidazole: This is the most common approach. It involves preparing or purchasing N-Boc-imidazole and then introducing the formyl group at the C4 position. The key challenge here is achieving regioselectivity, as the C2 and C5 positions are also potential sites for electrophilic attack. The two main methods for this are:
-
Vilsmeier-Haack Reaction: Utilizes a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and DMF) to directly formylate the electron-rich imidazole ring. This method is robust but requires careful handling of corrosive reagents.[1]
-
Directed Ortho-Metalation (DoM): This involves deprotonation of the C5 proton of N-Boc-imidazole using a strong base (like n-BuLi or LDA) to form a lithiated intermediate, which is then quenched with an electrophilic formylating agent (like DMF). This offers high regioselectivity but demands strictly anhydrous conditions and low temperatures.
-
-
Boc-Protection of Pre-existing 4-formylimidazole: This route involves synthesizing or purchasing 4-formylimidazole and subsequently protecting the nitrogen with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).[2] This can be a straightforward approach if high-quality 4-formylimidazole is readily available, avoiding the challenges of regioselective formylation.
Q2: Why is catalyst selection so critical for this synthesis?
Catalyst selection is paramount as it directly influences reaction rate, regioselectivity, and the formation of byproducts.
-
In the Vilsmeier-Haack reaction, the "catalyst" is the Lewis acid (like POCl₃) that activates the formylating agent (DMF). The choice and stoichiometry of this activator are crucial to prevent side reactions like chlorination of the imidazole ring or decomposition.[1]
-
For syntheses starting from precursors like 4-(hydroxymethyl)imidazole, the choice of an oxidizing agent (e.g., MnO₂) is critical to selectively form the aldehyde without over-oxidizing it to a carboxylic acid or degrading the imidazole core.[3]
-
In alternative multi-step syntheses, catalysts like Raney Nickel or Palladium on carbon may be used for hydrogenation steps, and their selection is vital to avoid unwanted side reactions such as dehalogenation.[4]
Q3: What are the primary challenges and potential side reactions in this synthesis?
The main challenges revolve around regioselectivity, stability of the Boc group, and potential side reactions.
-
Regioisomer Formation: Formylation can potentially occur at the C2 or C5 positions, leading to a mixture of products that can be difficult to separate.
-
Boc-Group Deprotection: The Boc group is labile under strongly acidic conditions.[5] The acidic environment generated during the workup of a Vilsmeier-Haack reaction can inadvertently cleave the Boc group, reducing the yield of the desired product.
-
Over-formylation: While less common on the imidazole ring itself, harsh conditions could potentially lead to di-formylation if other activated positions are available.[6]
-
Polymerization: Under harsh acidic or thermal conditions, imidazole derivatives and aldehydes can be prone to polymerization, resulting in insoluble, dark-colored materials and low yields.[7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Very low or no yield of N-Boc-4-formylimidazole.
-
Potential Cause A: Ineffective Directed Ortho-Metalation (DoM).
-
Why it happens: The lithiation step is highly sensitive to moisture and temperature. Trace water will quench the organolithium base (e.g., n-BuLi), preventing deprotonation of the imidazole ring. If the temperature is too high, the base may react with the solvent or decompose.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously oven- or flame-dried before use.
-
Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Use a fresh, titrated solution of the organolithium reagent.
-
Maintain the reaction temperature strictly, typically at -78 °C, using a dry ice/acetone bath.
-
Ensure a completely inert atmosphere (Argon or Nitrogen) is maintained throughout the process.
-
-
-
Potential Cause B: Inactive Vilsmeier Reagent.
-
Why it happens: The Vilsmeier reagent is formed in situ from POCl₃ and DMF and is sensitive to moisture. Old or improperly stored POCl₃ may be partially hydrolyzed and inactive.
-
Troubleshooting Steps:
-
Use a fresh bottle of POCl₃ or distill it prior to use.
-
Ensure DMF is anhydrous.
-
Pre-form the Vilsmeier reagent at a low temperature (e.g., 0 °C) before adding the N-Boc-imidazole substrate.
-
-
-
Potential Cause C: Incomplete Reaction.
-
Why it happens: Reaction times or temperatures may be insufficient for complete conversion.
-
Troubleshooting Steps:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
If the reaction stalls, consider increasing the temperature gently (e.g., from room temperature to 40-50 °C for a Vilsmeier-Haack reaction) or extending the reaction time.[8]
-
Ensure efficient stirring, as poor mixing can lead to localized concentration gradients and incomplete reactions.
-
-
Problem 2: The major product is deprotected (4-formylimidazole) or unreacted starting material.
-
Potential Cause A: Boc-Group Cleavage During Workup.
-
Why it happens: The Vilsmeier-Haack reaction mixture is strongly acidic. During aqueous workup, if the acid is not neutralized quickly and at a low temperature, the acid-labile Boc group will be cleaved.[9]
-
Troubleshooting Steps:
-
Perform the reaction quench by pouring the reaction mixture slowly onto a vigorously stirred, ice-cold solution of a base, such as saturated sodium bicarbonate or sodium carbonate.
-
Maintain the temperature of the quenching solution below 10 °C throughout the addition.
-
Check the pH of the aqueous layer after quenching to ensure it is neutral or slightly basic before proceeding with extraction.
-
-
-
Potential Cause B: Insufficiently Activated Formylating Agent.
-
Why it happens: If the Vilsmeier reagent is not formed in sufficient quantity or is not reactive enough, the reaction will not proceed, and you will recover the N-Boc-imidazole starting material.
-
Troubleshooting Steps:
-
Increase the equivalents of POCl₃ and DMF (a common ratio is 1.5 equivalents of each relative to the substrate).
-
Allow more time for the Vilsmeier reagent to form before adding the substrate.
-
-
Problem 3: Product is contaminated with an inseparable impurity.
-
Potential Cause A: Formation of Regioisomers.
-
Why it happens: While the C4/C5 positions are generally favored for formylation of N-Boc-imidazole, some reaction at the C2 position can occur, leading to the formation of N-Boc-2-formylimidazole. These isomers can have very similar polarities.
-
Troubleshooting Steps:
-
Optimize the reaction temperature. Lower temperatures often favor higher regioselectivity.
-
For purification, try a different column chromatography solvent system with varying polarity and eluting power. A gradient elution may be necessary.
-
Consider recrystallization as an alternative purification method if the product is a solid.
-
-
-
Potential Cause B: Chlorinated Byproducts.
-
Why it happens: In the Vilsmeier-Haack reaction, excess POCl₃ or high temperatures can sometimes lead to chlorination of the imidazole ring, for example at the C2 position.[1]
-
Troubleshooting Steps:
-
Use the minimum effective amount of POCl₃ (typically 1.1-1.5 equivalents).
-
Maintain careful temperature control and avoid excessive heating.
-
Add the POCl₃ slowly to the DMF to control the initial exotherm.
-
-
Catalyst & Method Selection Summary
The table below provides a comparative overview of the primary synthetic methods.
| Method | Reagents & Catalyst | Typical Yield | Pros | Cons |
| Vilsmeier-Haack | N-Boc-imidazole, POCl₃, DMF | 60-80% | Scalable, uses common reagents, generally reliable. | Requires handling of corrosive POCl₃, risk of Boc deprotection during workup, potential for chlorinated byproducts.[1] |
| Directed Ortho-Metalation | N-Boc-imidazole, n-BuLi or LDA, DMF | 65-85% | High regioselectivity, clean reaction profile. | Requires strictly anhydrous conditions, cryogenic temperatures (-78 °C), and handling of pyrophoric reagents. |
| Oxidation | N-Boc-4-(hydroxymethyl)imidazole, MnO₂ | 70-90% | Mild conditions, high selectivity for the aldehyde. | Requires synthesis of the starting alcohol precursor, MnO₂ quality can vary, heterogeneous reaction can be slow.[3] |
Visualized Workflow: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Vilsmeier-Haack synthesis of N-Boc-4-formylimidazole.
Caption: A decision tree for troubleshooting low yields.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-imidazole (Starting Material)
This protocol is adapted from standard procedures for Boc-protection of imidazoles.[2]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq) and dissolve it in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile (approx. 0.5 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent), checking for the disappearance of the imidazole spot.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford N-Boc-imidazole as a white solid or colorless oil.
Protocol 2: Vilsmeier-Haack Formylation of N-Boc-imidazole
This protocol is a representative procedure based on the Vilsmeier-Haack formylation of electron-rich heterocycles.[1]
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cold DMF with vigorous stirring. A thick white precipitate may form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve N-Boc-imidazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to 50-60 °C for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup (Critical Step): Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Slowly and carefully pour the reaction mixture into the NaHCO₃ solution. Caution: This quench is highly exothermic and will release CO₂ gas. Control the rate of addition to manage the effervescence.
-
Extraction: Once the quench is complete and the solution is basic (check with pH paper), extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield N-Boc-4-formylimidazole.
References
- 1. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. thieme-connect.com [thieme-connect.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Preventing decomposition of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate during storage
Technical Support Center: Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
This technical support center provides guidance on the proper storage and handling of this compound to prevent its decomposition.
Troubleshooting Guide
Q1: I received my this compound as a white solid, but it has started to turn yellow/brown during storage. What is causing this color change?
A1: A color change from white to yellow or brown is a common indicator of degradation. This is likely due to one or more of the following factors:
-
Oxidation: The formyl group (-CHO) and the imidazole ring are susceptible to oxidation, which can be initiated by exposure to air (oxygen).[1][2] This process can form colored impurities.
-
Photodegradation: Exposure to light, particularly UV light, can cause the breakdown of the molecule.[1][3] It is crucial to store the compound in a light-protected container.
-
Reaction with Impurities: Trace impurities in the storage container or the atmosphere could be reacting with the compound.
Solution:
-
Immediately transfer the compound to an amber glass vial to protect it from light.
-
Purge the vial with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.
-
Store the vial in a freezer, preferably at -20°C.
Q2: My HPLC analysis of a stored sample shows a new, more polar peak appearing over time, and the main peak area is decreasing. What could this new peak be?
A2: The appearance of a new, more polar peak in the HPLC chromatogram strongly suggests the formation of a degradation product. Given the structure of this compound, the most probable cause is the cleavage of the tert-butoxycarbonyl (Boc) group.
-
Hydrolysis: The Boc group is highly sensitive to acidic conditions and can be cleaved to reveal the free amine, 4-formyl-1H-imidazole.[4][5] This can be catalyzed by trace amounts of moisture (hydrolysis) or acidic impurities in your storage container or solvent if in solution. The resulting 4-formyl-1H-imidazole is significantly more polar and will have a shorter retention time on a reverse-phase HPLC column.
Solution:
-
Ensure the compound is stored in a desiccated environment to protect it from moisture.[4]
-
Use high-purity, anhydrous solvents if you need to prepare a stock solution.
-
Avoid any contact with acidic materials.
Q3: I'm observing gas evolution from my container of this compound, especially when it has been stored at room temperature. What is happening?
A3: Gas evolution is a serious sign of decomposition. The Boc group is known to be thermally unstable.[4] Upon cleavage, it can break down into isobutylene and carbon dioxide gas. Storing the compound at room temperature for extended periods, or at elevated temperatures, can accelerate this process.[4][6]
Solution:
-
Always store the compound at low temperatures. Refrigeration (2-8°C) is the minimum requirement, but freezer storage (-20°C) is highly recommended for long-term stability.[6]
-
When removing the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Frequently Asked Questions (FAQs)
Q: What are the primary decomposition pathways for this compound?
A: The main degradation routes are:
-
Deboc-protection (Hydrolysis): Cleavage of the acid-labile Boc group due to exposure to moisture or acidic conditions, yielding 4-formyl-1H-imidazole.[5]
-
Thermal Decomposition: Breakdown of the Boc group at elevated temperatures, releasing isobutylene and carbon dioxide.[4]
-
Oxidation: Oxidation of the aldehyde (formyl) group to a carboxylic acid or degradation of the imidazole ring, especially when exposed to air.[1][3]
-
Photodegradation: Decomposition upon exposure to light.[3]
Q: What are the ideal storage conditions for this compound?
A: To ensure maximum shelf-life, the compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Minimizes thermal decomposition of the Boc group.[4][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the formyl group and imidazole ring.[1] |
| Light | Amber Vial / Protection from Light | Prevents photodegradation.[1][4] |
| Moisture | Tightly Sealed Container in a Desiccator | Prevents acid-catalyzed hydrolysis of the Boc group.[4][7] |
Q: Can I prepare a stock solution of this compound? If so, how should I store it?
A: Preparing stock solutions is possible, but they will be less stable than the solid material. If you must prepare a solution:
-
Use a high-purity, anhydrous, and aprotic solvent (e.g., anhydrous DMF or Acetonitrile).
-
Store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Purge the headspace of the vial with inert gas before sealing.
-
It is always best practice to prepare solutions fresh before use.[2]
Potential Degradation Products
| Degradation Product | Potential Cause | Analytical Observation |
| 4-formyl-1H-imidazole | Hydrolysis (Moisture, Acid) | A more polar peak in reverse-phase HPLC. |
| 1H-imidazole-4-carboxylic acid | Oxidation of the formyl group | A new peak in HPLC/LC-MS with a mass increase of 16 Da. |
| Various colored oligomers/polymers | Oxidation, Photodegradation | Discoloration of the solid material (yellow to brown). |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by the relative area of the main peak. The appearance of early-eluting peaks may indicate the presence of the more polar, deprotected 4-formyl-1H-imidazole.
Protocol 2: Forced Degradation Study
This study can be performed to understand the stability of the compound under various stress conditions.
Procedure:
-
Prepare four separate samples of the compound (~5 mg each).
-
Acidic Condition: Add 1 mL of 0.1 M HCl. Keep at 40°C for 24 hours.[4]
-
Basic Condition: Add 1 mL of 0.1 M NaOH. Keep at 40°C for 24 hours.[4]
-
Oxidative Condition: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[4]
-
Thermal Condition: Store the solid compound in an oven at 90°C for 48 hours.[4]
-
Photolytic Condition: Dissolve in a suitable solvent (e.g., acetonitrile) and expose to a UV lamp (e.g., 254 nm) for 24 hours.[1]
-
After the specified time, neutralize the acidic and basic samples, and dilute all samples appropriately.
-
Analyze all samples by HPLC (as described in Protocol 1) and compare them to a control sample (stored under ideal conditions) to identify and quantify degradation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Navigating Reactions with Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with tert-butyl 4-formyl-1H-imidazole-1-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution and work-up of your chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound during a reaction work-up?
A1: The main point of lability is the N-Boc (tert-butoxycarbonyl) protecting group. It is sensitive to acidic conditions and can be cleaved, leading to the unprotected imidazole.[1][2] Prolonged exposure to even mild acids during an aqueous wash can cause partial or complete deprotection.[1] The formyl group can be susceptible to oxidation or reduction depending on the reaction conditions and work-up procedure.
Q2: How can I monitor the progress of a reaction involving this aldehyde?
A2: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress.[3] Staining with potassium permanganate can be useful for visualizing the aldehyde, which will appear as a yellow spot on a purple background. Co-spotting with your starting material is essential to confirm its consumption. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2]
Q3: I'm performing a Grignard reaction with this aldehyde. What is the best way to quench the reaction?
A3: For quenching organometallic reactions like Grignard additions, a careful and controlled approach is necessary due to their high reactivity and exothermicity.[4] The recommended procedure is a reverse quench, where the reaction mixture is slowly added to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[4][5] This method helps to control the exotherm and minimize side reactions. Using 1M HCl can also be effective and may prevent the formation of emulsions.[6]
Q4: My final product is contaminated with unreacted starting aldehyde. How can I remove it during purification?
A4: If your desired product is stable to mild acid, a gentle acidic wash (e.g., with cold, dilute 1% citric acid or dilute HCl) during the work-up can help remove the more basic unreacted imidazole-containing starting material by protonating it and making it water-soluble.[1] If both your product and the starting material have similar polarities, careful column chromatography with an optimized solvent system is the most effective method for separation.[7][8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up of reactions involving this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting & Optimization |
| Accidental Deprotection: The N-Boc group may have been cleaved during an acidic work-up.[1][2] | Avoid strong acids during the work-up. Use saturated aqueous NH₄Cl or NaHCO₃ for quenching. If an acidic wash is necessary, use a cold, dilute solution and minimize contact time.[1] |
| Incomplete Reaction: The reaction may not have reached completion. | Monitor the reaction closely by TLC to determine the optimal reaction time.[9] Consider extending the reaction time or slightly increasing the temperature if the starting material is still present. |
| Side Reactions: The aldehyde or other functional groups in your molecule may be undergoing undesired side reactions. | Re-evaluate your reaction conditions. For instance, in a Wittig reaction, the nature of the ylide can influence the reaction outcome.[10] In organometallic additions, ensure an inert atmosphere to prevent side reactions with air and moisture.[7] |
Problem 2: Presence of Unexpected Byproducts
| Possible Cause | Troubleshooting & Optimization |
| Formation of the Deprotected Product: The N-Boc group has been cleaved. | This is a common issue.[2] If the deprotected product is formed, you may need to re-protect it or adjust the work-up to avoid acidic conditions. Alternatively, certain basic conditions (e.g., Cs₂CO₃/imidazole) or reductive conditions (e.g., NaBH₄ in EtOH) can also cleave the N-Boc group on imidazoles.[11][12][13] |
| Over-reduction/Oxidation of the Aldehyde: The formyl group may have been reduced to an alcohol or oxidized to a carboxylic acid. | Use mild and specific reagents for your transformation. During work-up, avoid oxidizing or reducing conditions. For example, if using NaBH₄ to reduce a different functional group, it may also reduce the aldehyde.[14] |
| Formation of an Emulsion During Extraction: Finely divided salts can stabilize emulsions, making layer separation difficult.[4] | Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer. Filtering the entire mixture through a pad of Celite® can also help break up emulsions.[4] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Non-Organometallic Reaction
This protocol is suitable for reactions where the N-Boc group's acid sensitivity is a concern.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution or water to quench any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[8]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[4] The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Protocol 2: Work-up for a Wittig Reaction
The primary byproduct of a Wittig reaction is triphenylphosphine oxide, which can complicate purification.[10]
-
Initial Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[15]
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.
-
Purification Strategy:
-
Direct Crystallization: If your product is crystalline and the phosphine oxide is amorphous (or vice versa), attempt to crystallize the product from a suitable solvent system.
-
Column Chromatography: Triphenylphosphine oxide is a polar compound. Careful flash column chromatography can effectively separate it from your desired product.[5]
-
Visualizations
Workflow for a General Reaction Work-up
Caption: A typical workflow for the work-up and purification of a reaction.
Decision Tree for Troubleshooting a Failed Reaction
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
Introduction: The Significance of a Versatile Building Block
Tert-butyl 4-formyl-1H-imidazole-1-carboxylate is a pivotal intermediate in medicinal chemistry and drug development. The presence of a formyl group, a versatile synthetic handle, on the imidazole ring, a common scaffold in pharmacologically active compounds, makes this molecule a valuable building block for the synthesis of a diverse range of therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen allows for regioselective functionalization, enhancing its utility in complex multi-step syntheses. This guide provides a comprehensive comparison of the primary synthetic methodologies for this key intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate route for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies: the formylation of a pre-existing Boc-protected imidazole core (Route A) and the Boc protection of a pre-functionalized 4-formylimidazole (Route B). Within Route A, two common electrophilic formylation techniques will be considered: the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.
| Parameter | Route A1: Vilsmeier-Haack Formylation | Route A2: Ortho-lithiation & Formylation | Route B: Boc Protection of 4-Formylimidazole |
| Starting Material | tert-Butyl 1H-imidazole-1-carboxylate | tert-Butyl 1H-imidazole-1-carboxylate | 4-Formyl-1H-imidazole |
| Key Reagents | POCl₃, DMF | n-BuLi or s-BuLi, TMEDA, DMF | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., Et₃N, DMAP) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Reaction Conditions | 0 °C to room temperature | Cryogenic temperatures (-78 °C) | Room temperature |
| Scalability | Readily scalable | Requires careful control of temperature and stoichiometry on a large scale | Readily scalable |
| Safety Considerations | Use of corrosive and moisture-sensitive POCl₃. | Use of pyrophoric organolithium reagents. Requires inert atmosphere. | Standard laboratory precautions. |
| Purification | Aqueous workup followed by column chromatography. | Quenching with a proton source, extraction, and column chromatography. | Aqueous workup, extraction, and often straightforward purification. |
| Key Advantages | Utilizes readily available and inexpensive reagents. | High regioselectivity and potentially higher yields. | Often cleaner reactions with simpler purification. |
| Key Limitations | Can sometimes lead to side products and lower yields depending on the substrate. | Requires stringent anhydrous and inert conditions. Safety hazards associated with organolithiums. | Availability and cost of the starting 4-formylimidazole. |
In-Depth Analysis of Synthetic Routes
Route A: Formylation of tert-Butyl 1H-imidazole-1-carboxylate
This approach commences with the readily available tert-butyl 1H-imidazole-1-carboxylate, which can be efficiently synthesized in high yield via a solvent-free reaction between imidazole and di-tert-butyl dicarbonate.
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Mechanism: The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which then attacks the electron-rich imidazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis furnishes the desired aldehyde.
Causality of Experimental Choices: The choice of POCl₃ and DMF is based on their ready availability and the high reactivity of the resulting Vilsmeier reagent. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then allowed to warm to room temperature to drive the formylation to completion.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[2] In this case, the Boc group on the imidazole nitrogen can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent C2 or C5 position. However, for the synthesis of the 4-formyl derivative, deprotonation at the C5 position is desired, which can be achieved through careful control of reaction conditions and potentially the use of additives. Subsequent quenching of the resulting lithiated species with DMF yields the target aldehyde.
Mechanism: The reaction begins with the deprotonation of the most acidic proton on the imidazole ring by the organolithium reagent, directed by the coordinating effect of the Boc group. The resulting aryllithium intermediate then acts as a nucleophile, attacking the carbonyl carbon of DMF. The tetrahedral intermediate formed collapses upon aqueous workup to give the aldehyde.
Causality of Experimental Choices: The use of cryogenic temperatures (-78 °C) is crucial to prevent side reactions and decomposition of the organolithium species. Anhydrous and inert conditions are mandatory to avoid quenching the highly reactive organolithium reagent. The choice of n-BuLi or s-BuLi depends on the desired reactivity and steric hindrance.
Route B: Boc Protection of 4-Formyl-1H-imidazole
This synthetic strategy reverses the order of the functionalization and protection steps. It begins with 4-formyl-1H-imidazole and introduces the Boc protecting group in the final step.
Mechanism: The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected imidazole and the byproducts tert-butanol and carbon dioxide.
Causality of Experimental Choices: The use of a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), facilitates the reaction by deprotonating the imidazole nitrogen, thereby increasing its nucleophilicity. The reaction is typically carried out at room temperature in a suitable aprotic solvent.
Detailed Experimental Protocols
The following protocols are provided as representative examples for each synthetic route. Researchers should optimize these conditions based on their specific laboratory setup and scale.
Protocol for Route A1: Vilsmeier-Haack Formylation
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of tert-butyl 1H-imidazole-1-carboxylate (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol for Route A2: Ortho-lithiation and Formylation
-
To a solution of tert-butyl 1H-imidazole-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -78 °C.
-
Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Route B: Boc Protection of 4-Formyl-1H-imidazole
-
To a solution of 4-formyl-1H-imidazole (1 equivalent) and triethylamine (1.5 equivalents) in a suitable solvent such as dichloromethane or acetonitrile, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel or by recrystallization.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory.
-
For large-scale synthesis , Route B, the Boc protection of 4-formylimidazole, is often preferred due to its operational simplicity and generally cleaner reaction profile, provided that 4-formylimidazole is readily available at a reasonable cost.
-
For laboratory-scale synthesis and when flexibility is required , Route A offers two viable options. The Vilsmeier-Haack reaction (Route A1) is a cost-effective choice that utilizes common laboratory reagents. The ortho-lithiation approach (Route A2) can provide higher yields but requires more stringent experimental conditions and specialized handling of pyrophoric reagents.
Ultimately, the decision should be based on a careful evaluation of the pros and cons of each method as outlined in this guide. It is recommended to perform small-scale pilot reactions to determine the most efficient and reliable method for a specific application.
References
-
Kang, J.-T., Li, Z.-G., Xu, J.-W., & Wei, Y. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398. [Link]
- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis.
-
Common Conditions for Formylation via Lithiation. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
PubChem Compound Summary for CID 15480636, this compound. National Center for Biotechnology Information. [Link]
- Patil, S. B., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1155.
-
Discussion on Lithium Halogen exchange using n-BuLi and DMF for formylation. ResearchGate. [Link]
- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactions. ARKIVOC, 2013(6), 186-197.
-
Directed ortho metalation. Wikipedia. [Link]
- Fujisawa, H., & Mukaiyama, T. (2002). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Chemistry Letters, 31(8), 858-859.
-
Directed (ortho) Metallation. University of Liverpool. [Link]
-
Molbase, tert-butyl 4-formylimidazole-1-carboxylate. [Link]
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
- Method for preparing vilsmeier reagent.
- Yang, W.-C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458.
- Lee, S., et al. (2008). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 12(4), 658-662.
- El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6285.
- Kiasat, A. R., et al. (2010). Comparison of the different methods used for the formylation of 4-nitrobenzyl alcohol using ethyl formate with different catalyst.
Sources
Purity Analysis of Synthesized Tert-butyl 4-formyl-1H-imidazole-1-carboxylate: A Comparative HPLC Guide
This guide provides a comparative purity analysis of a newly synthesized batch of tert-butyl 4-formyl-1H-imidazole-1-carboxylate against a commercially available reference standard. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of key pharmaceutical intermediates, offering high resolution and accurate quantification of the main compound and any related impurities.[1] The purity of starting materials like this compound, a crucial building block in organic synthesis, directly impacts the yield and quality of subsequent reaction products.
This document outlines the experimental protocol used for the analysis, presents a direct comparison of the results in a tabular format, and provides a visual workflow of the analytical process.
Comparative Purity Data
The purity of the synthesized product was evaluated against a commercial standard using a validated reverse-phase HPLC method. The analysis revealed a purity of 97.15% for the synthesized batch, compared to 99.85% for the commercial standard. An unknown impurity was detected in the synthesized sample at a retention time of 3.81 minutes.
| Sample ID | Component | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Commercial Standard | Main Compound | 5.24 | 1254.8 | 99.85 |
| Other | - | 1.9 | 0.15 | |
| Synthesized Product | Impurity A | 3.81 | 34.2 | 2.72 |
| Main Compound | 5.25 | 1221.5 | 97.15 | |
| Other | - | 2.9 | 0.13 |
Experimental Workflow
The following diagram illustrates the logical flow of the purity analysis process, from sample acquisition to final data comparison.
Caption: Workflow for HPLC purity analysis and comparison.
Detailed Experimental Protocol
This section provides the detailed methodology for the HPLC-based purity assessment.
1. Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.
-
Data acquisition and processing were performed using appropriate chromatography software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 30% B
-
2-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL[1]
3. Sample Preparation:
-
Standard Solution: Approximately 10 mg of the this compound commercial reference standard was accurately weighed and dissolved in 10 mL of acetonitrile to achieve a final concentration of 1 mg/mL.[1]
-
Sample Solution: Approximately 10 mg of the synthesized this compound was accurately weighed and dissolved in 10 mL of acetonitrile to achieve a final concentration of 1 mg/mL.[1]
-
Both solutions were vortexed to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.
4. Purity Calculation: The purity was calculated using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.
Purity (%) = (Peak Area of Main Compound / Total Peak Area of All Components) x 100
Conclusion
The validated reverse-phase HPLC method successfully determined the purity of the synthesized this compound. The synthesized batch (97.15%) shows a slightly lower purity compared to the commercial standard (99.85%), with a minor impurity detected. This data is critical for drug development professionals, as it indicates that further purification steps may be necessary for the synthesized batch before its use in subsequent synthetic stages to ensure the quality and integrity of the final product.
References
A Spectroscopic Guide to Imidazole-4-Carboxaldehyde and Its Derivatives: An In-Depth Comparison for Researchers
This guide provides a comprehensive spectroscopic comparison of imidazole-4-carboxaldehyde and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By delving into the nuances of UV-Vis, IR, NMR, and Mass Spectrometry data, this document aims to elucidate the structure-spectra relationships within this important class of heterocyclic compounds. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure a thorough understanding.
Introduction: The Significance of Imidazole-4-Carboxaldehyde
Imidazole-4-carboxaldehyde is a key building block in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are explored for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[1] The spectroscopic characterization of these molecules is paramount for confirming their structure, purity, and understanding their electronic properties, which are often linked to their biological activity.
A crucial aspect of imidazole chemistry is the phenomenon of tautomerism . In asymmetrically substituted imidazoles like imidazole-4-carboxaldehyde, the proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to two distinct tautomeric forms: 4-formyl-1H-imidazole and 5-formyl-1H-imidazole. This equilibrium is influenced by the solvent, temperature, and the nature of substituents, and it profoundly impacts the spectroscopic properties of the molecule.[2][3] Understanding and identifying the predominant tautomer is a key challenge and a primary focus of spectroscopic analysis.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For imidazole and its derivatives, the absorption bands are typically attributed to π → π* and n → π* transitions of the imidazole ring and the carbonyl group.[4][5]
The parent imidazole exhibits a characteristic absorption maximum around 207 nm.[4] The introduction of a carboxaldehyde group at the 4-position, along with other substituents, can significantly influence the position and intensity of these absorption bands. Generally, extending the conjugation or introducing electron-donating groups leads to a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift.
Table 1: Comparative UV-Vis Absorption Maxima (λmax) of Imidazole-4-Carboxaldehyde Derivatives
| Compound | Substituent(s) | Solvent | λmax (nm) | Reference |
| Imidazole | None | Ethanol | ~207 | [5] |
| Imidazole-2-carboxaldehyde | 2-CHO | - | 220-250, 270-300 | [6] |
| 4-Methyl-imidazole | 4-CH3 | - | - | [6] |
| Imidazole-4-carboxaldehyde | 4-CHO | Aqueous | pH-dependent | [7] |
Note: Comprehensive comparative data for a series of imidazole-4-carboxaldehyde derivatives is limited in the literature. The data presented is illustrative of the expected trends.
The pH of the medium can also dramatically alter the UV-Vis spectrum of imidazole-4-carboxaldehyde due to protonation/deprotonation of the imidazole ring, which alters the electronic structure.[7]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Tautomerism
IR spectroscopy is a powerful tool for identifying the key functional groups present in imidazole-4-carboxaldehyde derivatives. The most characteristic vibrations include:
-
N-H Stretching: A broad band in the region of 3400-2500 cm⁻¹, characteristic of the imidazole N-H group involved in hydrogen bonding.
-
C=O Stretching: A strong, sharp band typically between 1700 and 1660 cm⁻¹ for the aldehyde carbonyl group. The exact position is sensitive to the electronic environment.
-
C=N and C=C Stretching: Bands in the 1650-1450 cm⁻¹ region corresponding to the stretching vibrations of the imidazole ring.
-
C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.
The position of the N-H and C=O stretching bands can provide clues about the predominant tautomeric form and the extent of intermolecular hydrogen bonding.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Imidazole-4-Carboxaldehyde Derivatives
| Compound | N-H Stretch | C=O Stretch | C=N/C=C Stretch | Reference |
| Imidazole | ~3376 | - | 1593, 1486, 1440 | [8] |
| 4-Methyl-5-imidazole carbaldehyde derivatives | - | 1659 | 1598 | [9] |
| Imidazole-4-carboxaldehyde | Data not readily available in a comparative format |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of imidazole-4-carboxaldehyde derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, substituent effects, and tautomerism.
¹H NMR Spectroscopy
The ¹H NMR spectrum of imidazole-4-carboxaldehyde derivatives typically shows signals for:
-
Aldehyde Proton (CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Imidazole Ring Protons: Two singlets or doublets for the protons at the C2 and C5 (or C4) positions of the imidazole ring, usually in the range of δ 7.0-8.5 ppm. The chemical shifts are highly sensitive to the electronic nature of the substituents and the tautomeric form.
-
N-H Proton: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
-
Substituent Protons: Signals corresponding to the specific substituents on the imidazole ring or nitrogen atom.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Imidazole-4-Carboxaldehyde and Derivatives in CDCl₃
| Compound | H-2 | H-5 (or H-4) | CHO | N-Substituent | Reference |
| 4-Methyl-5-imidazole carbaldehyde | - | - | 9.79 | - | [9] |
| 1-Benzyl-4-methyl-5-imidazole carbaldehyde | - | - | 9.73 | 5.48 (CH₂) | [9] |
| 2-Methyl-1H-imidazole-4-carbaldehyde | - | - | - | - | [10] |
Note: The exact chemical shifts are dependent on the solvent and concentration. The data highlights the influence of N-substitution.
¹³C NMR Spectroscopy: A Powerful Probe for Tautomerism
¹³C NMR spectroscopy is particularly insightful for studying imidazole-4-carboxaldehyde derivatives, as the chemical shifts of the ring carbons are highly sensitive to the electronic environment and, crucially, the tautomeric state.[2]
-
Carbonyl Carbon (CHO): A signal in the downfield region, typically between δ 180 and 190 ppm.
-
Imidazole Ring Carbons: Signals for C2, C4, and C5. The chemical shifts of C4 and C5 are particularly diagnostic for the tautomeric form. A significant difference in the chemical shifts of C4 and C5 can indicate a specific tautomer, whereas averaged signals suggest rapid tautomeric exchange on the NMR timescale.[11]
Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Imidazole Derivatives
| Compound | C2 | C4 | C5 | CHO | Other Carbons | Reference |
| 1-Methylimidazole | - | - | - | - | 32.9 (N-CH₃) | [12] |
| 2-Methylimidazole | 145.7 | 121.2 | 121.2 | - | 13.0 (C-CH₃) | [13] |
| 5-Methyl-imidazole-4-carboxaldehyde cation | - | - | - | - | - | [7] |
| Ethyl 5-methyl-1H-imidazole-4-carboxylate | - | - | - | - | - | [14] |
Note: Direct comparative ¹³C NMR data for a series of imidazole-4-carboxaldehyde derivatives is scarce. The data for related compounds illustrates the expected chemical shift ranges.
The study of 2-phenyl substituted imidazoles has shown that solid-state ¹³C CP-MAS NMR can be a powerful tool to overcome the effects of fast tautomerization in solution, allowing for the characterization of individual tautomers.[2]
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is essential for determining the molecular weight of imidazole-4-carboxaldehyde derivatives and providing structural information through fragmentation analysis. In electrospray ionization (ESI) or other soft ionization techniques, the molecular ion peak ([M+H]⁺ or [M]⁺˙) is typically observed, confirming the molecular formula.
The fragmentation of the imidazole ring is generally not favored due to its aromatic stability.[15] Common fragmentation pathways for imidazole-4-carboxaldehyde derivatives include:
-
Loss of the Aldehyde Group: Fragmentation involving the loss of CO (28 Da) or the entire CHO group (29 Da).
-
Cleavage of N-Substituents: For N-substituted derivatives, cleavage of the substituent is a common fragmentation pathway.
-
Ring Fragmentation (less common): While the imidazole ring is stable, some fragmentation can occur, leading to characteristic ions. For instance, fragment ions at m/z = 41 (C₂H₃N⁺) and m/z = 28 (CH₂N⁺) have been observed for some imidazole compounds.[16]
Table 5: Key Mass Spectral Fragments of Imidazole Derivatives
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |
| 1-Methyl-1H-imidazole-4-carbaldehyde | 110 | 109 | Loss of H | [17] |
| Imidazole Ribosides | Varies | Loss of NH₃, CO₂, CO, water, and ribose moiety | Loss of substituents and sugar moiety | [15] |
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are crucial.
Sample Preparation
-
UV-Vis and NMR: Samples should be dissolved in a suitable spectroscopic grade solvent (e.g., methanol, DMSO-d₆, CDCl₃) at a concentration of approximately 1-10 mg/mL for NMR and a much lower concentration for UV-Vis, depending on the molar absorptivity.
-
IR: Solid samples can be analyzed as KBr pellets or using an ATR accessory.
-
MS: Samples are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after chromatographic separation.
Instrumentation and Data Acquisition
Workflow for Spectroscopic Analysis
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. arar.sci.am [arar.sci.am]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methyl-1H-imidazole-4-carbaldehyde(35034-22-1) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-Methylimidazole(616-47-7) 13C NMR [m.chemicalbook.com]
- 13. 2-Methylimidazole(693-98-1) 13C NMR [m.chemicalbook.com]
- 14. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 15. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 1-Methyl-1H-imidazole-4-carbaldehyde | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Analysis of N-substituted Imidazole-4-carboxaldehydes
For researchers and drug development professionals, the imidazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various N-substituted imidazole-4-carboxaldehydes and related derivatives, supported by experimental data from peer-reviewed studies. We delve into their antimicrobial, anticancer, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform future drug discovery efforts.
Comparative Analysis of Biological Activities
The biological activity of N-substituted imidazole derivatives is significantly influenced by the nature and position of the substituents on the imidazole ring. This section summarizes the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of various N-substituted imidazole-4-carboxaldehydes and structurally related compounds.
Antimicrobial Activity
N-substituted imidazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy.
| Compound ID/Description | N-Substituent | Test Organism | MIC (µg/mL) | Reference |
| Series 1: N-substituted-2-(1H-imidazol-1-yl)acetamides | [1][2] | |||
| 1a | N-phenyl | Staphylococcus aureus | >100 | [1][2] |
| Bacillus subtilis | >100 | [1][2] | ||
| Escherichia coli | >100 | [1][2] | ||
| Pseudomonas aeruginosa | >100 | [1][2] | ||
| Candida albicans | >100 | [1][2] | ||
| Aspergillus niger | >100 | [1][2] | ||
| 1b | N-cyclohexyl | Staphylococcus aureus | 6.25 | [1][2] |
| Bacillus subtilis | 12.5 | [1][2] | ||
| Escherichia coli | 25 | [1][2] | ||
| Pseudomonas aeruginosa | 50 | [1][2] | ||
| Candida albicans | 12.5 | [1][2] | ||
| Aspergillus niger | 25 | [1][2] | ||
| 1c | N,N-diethyl | Staphylococcus aureus | >100 | [1][2] |
| Bacillus subtilis | >100 | [1][2] | ||
| Escherichia coli | >100 | [1][2] | ||
| Pseudomonas aeruginosa | >100 | [1][2] | ||
| Candida albicans | >100 | [1][2] | ||
| Aspergillus niger | >100 | [1][2] | ||
| 1d | N-morpholinyl | Staphylococcus aureus | >100 | [1][2] |
| Bacillus subtilis | >100 | [1][2] | ||
| Escherichia coli | >100 | [1][2] | ||
| Pseudomonas aeruginosa | >100 | [1][2] | ||
| Candida albicans | >100 | [1][2] | ||
| Aspergillus niger | >100 | [1][2] | ||
| 1e | N-piperidinyl | Staphylococcus aureus | >100 | [1][2] |
| Bacillus subtilis | >100 | [1][2] | ||
| Escherichia coli | >100 | [1][2] | ||
| Pseudomonas aeruginosa | >100 | [1][2] | ||
| Candida albicans | >100 | [1][2] | ||
| Aspergillus niger | >100 | [1][2] | ||
| Reference Drugs | [1][2] | |||
| Ciprofloxacin | - | Staphylococcus aureus | 2 | [1][2] |
| Bacillus subtilis | 2 | [1][2] | ||
| Escherichia coli | 1 | [1][2] | ||
| Pseudomonas aeruginosa | 1 | [1][2] | ||
| Fluconazole | - | Candida albicans | 10 | [1][2] |
| Aspergillus niger | 20 | [1][2] |
Note: The core structure in this series is an N-substituted-2-(1H-imidazol-1-yl)acetamide, not an imidazole-4-carboxaldehyde. This data is included to provide broader context on the antimicrobial activity of N-substituted imidazoles.
Anticancer Activity
The cytotoxic effects of N-substituted imidazole derivatives against various cancer cell lines are a significant area of investigation. The half-maximal inhibitory concentration (IC50) is used to quantify the concentration of a compound that inhibits 50% of cancer cell growth.
| Compound ID/Description | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 2: Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates | [3] | |||
| 5e | Dodecyl | HeLa (Cervical) | 0.737 ± 0.05 | [3] |
| HT-29 (Colon) | 1.194 ± 0.02 | [3] | ||
| Series 3: N-substituted carbazole imidazolium salts | [4] | |||
| 25 | 4-phenylphenacyl | K562 (Leukemia) | 1.06 | [4] |
| SMMC-7721 (Hepatocellular carcinoma) | 4.31 | [4] | ||
| A-549 (Lung) | 8.31 | [4] | ||
| Series 4: Imidazole-based N-phenylbenzamide derivatives | [5] | |||
| 4f | 4-fluorophenyl | A549 (Lung) | 7.5 | [5] |
| HeLa (Cervical) | 9.3 | [5] | ||
| MCF-7 (Breast) | 8.9 | [5] | ||
| 4e | 4-methoxyphenyl | A549 (Lung) | 8.9 | [5] |
| HeLa (Cervical) | 11.1 | [5] | ||
| MCF-7 (Breast) | 9.2 | [5] | ||
| Reference Drug | [4] | |||
| Cisplatin | - | K562 (Leukemia) | 4.77 | [4] |
| SMMC-7721 (Hepatocellular carcinoma) | 20.21 | [4] |
Note: The core structures in these series are varied to illustrate the broader anticancer potential of N-substituted imidazoles.
Anti-inflammatory Activity
Certain N-substituted imidazole-4-carboxaldehyde derivatives have been shown to possess anti-inflammatory properties. The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate anti-inflammatory activity, measured as the percentage of edema inhibition.
| Compound ID/Description | N-Substituent | % Inhibition of Edema | Reference |
| Series 5: N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehydes | [6] | ||
| 6a | Benzyl | 23 | [6] |
| 6b | 4-Methylbenzyl | 32 | [6] |
| 6c | 4-Methoxybenzyl | 38 | [6] |
| 6d | 4-Nitrobenzyl | 44 | [6] |
| 6e | 3,4-Dimethoxybenzyl | 35 | [6] |
| 6f | 2-Bromobenzyl | 41 | [6] |
| 6g | 3-Bromobenzyl | 30 | [6] |
| 6h | 4-Bromobenzyl | 36 | [6] |
| 6i | 2,4-Dichlorobenzyl | 46 | [6] |
| Reference Drug | [6] | ||
| Ibuprofen | - | 52 | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against bacteria and fungi.
1. Preparation of Media and Reagents:
-
Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi according to the manufacturer's instructions.
-
Sterilize the media by autoclaving.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
2. Inoculum Preparation:
-
Grow microbial cultures overnight on appropriate agar plates.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding:
-
Culture cancer cells in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Calculation of IC50:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Signaling Pathways
The biological effects of N-substituted imidazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Apoptosis Induction in Cancer Cells
Several studies have indicated that the anticancer activity of imidazole derivatives is linked to the induction of apoptosis, or programmed cell death. One of the key signaling pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently overactivated in many cancers, promoting cell survival and proliferation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of N-substituted imidazole derivatives.
N-substituted imidazole derivatives can inhibit key components of this pathway, such as PI3K and Akt. This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax and Bak. Ultimately, this cascade of events results in the activation of caspases, the executioners of apoptosis, leading to cancer cell death.
Experimental Workflow for Biological Activity Screening
The process of identifying and characterizing the biological activity of novel compounds involves a systematic workflow, from synthesis to in-depth mechanistic studies.
Caption: A typical experimental workflow for the discovery and development of novel bioactive N-substituted imidazole-4-carboxaldehydes.
This guide provides a snapshot of the current understanding of the biological activities of N-substituted imidazole-4-carboxaldehydes and related compounds. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective therapeutic agents based on the versatile imidazole scaffold. Further research is warranted to explore the full potential of these compounds and to elucidate their mechanisms of action in greater detail.
References
- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Formylating Agents: Benchmarking Tert-butyl 4-formyl-1H-imidazole-1-carboxylate
Introduction: The Critical Role of Formylation in Synthesis
Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic synthesis. It serves as the gateway to aldehydes, which are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1] The choice of a formylating agent is a decision of paramount importance, profoundly influencing reaction efficiency, substrate scope, functional group tolerance, and regioselectivity.[1] This guide provides an in-depth comparison of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate against a selection of classical and widely-used formylating systems. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and supporting data necessary to select the optimal reagent for their specific synthetic challenges.
Focus Reagent: this compound
This compound is a heterocyclic aldehyde featuring a Boc-protected imidazole ring. Its structure suggests a dual nature: the aldehyde functionality for formylation-related reactions (e.g., as a building block) and the activated imidazole core. While it is commercially available as a stable, solid compound, its direct application as a formylating agent is not as widely documented as classical methods.[2] This guide will, therefore, benchmark its potential utility and handling advantages against the established performance of traditional formylation techniques.
Key Properties:
-
Physical Form: Crystalline powder/solid[3]
-
Melting Point: 80-81 °C
-
Key Structural Features: A Boc-protected imidazole ring provides stability and influences reactivity, while the 4-formyl group is the key functional moiety.
The primary value of this reagent may lie in its controlled release of a formylating species under specific conditions or its use as a sophisticated building block where the imidazole scaffold is incorporated into the final product. Its solid nature and stability offer potential handling advantages over corrosive, fuming liquids like phosphorus oxychloride or moisture-sensitive reagents.
Comparative Analysis of Formylating Agents
The efficacy of a formylating agent is dictated by the nature of the substrate and the desired outcome. We will compare our focus reagent against several canonical methods used for the formylation of aromatic compounds, a common and critical application.[1][4]
The Vilsmeier-Haack Reaction
A powerhouse for formylating electron-rich aromatic and heteroaromatic compounds, this reaction relies on a "Vilsmeier reagent," an electrophilic iminium salt, formed in situ.[5][6][7]
-
Reagents: N,N-Dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[5][8] Other activators can include oxalyl chloride or thionyl chloride.[8][9]
-
Mechanism: DMF's carbonyl oxygen attacks POCl₃, leading to the formation of the highly electrophilic chloroiminium ion (the Vilsmeier reagent). This potent electrophile is then attacked by an electron-rich arene. Subsequent hydrolysis during workup liberates the aldehyde.[5][6][7]
-
Substrate Scope: Excellent for electron-rich arenes like anilines, phenols, and heterocycles such as pyrroles and indoles.[7][8]
-
Advantages: High reliability, broad substrate scope for activated rings, and the use of relatively inexpensive reagents.
-
Limitations: Requires strongly activated substrates. The use of POCl₃ involves handling a highly corrosive and water-reactive liquid.[10][11][12]
Workflow & Mechanism of the Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack formylation workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, dissolve the indole substrate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. [5]3. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice containing an aqueous solution of sodium hydroxide (NaOH) to neutralize the acid and hydrolyze the intermediate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the desired aldehyde. [5]
Protocol 2: Rieche Formylation of 1,3,5-Trimethoxybenzene
This protocol demonstrates the formylation of a highly electron-rich aromatic ring.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the aromatic substrate (1.0 equiv) and dry dichloromethane (DCM). Cool the solution to 0 °C.
-
Reagent Addition: Slowly add titanium tetrachloride (TiCl₄, 1.1 equiv) to the cooled solution. After stirring for 15 minutes, add dichloromethyl methyl ether (1.1 equiv) dropwise. [1]3. Reaction: Stir the mixture at 0 °C for 3-5 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly pouring it into a flask containing ice water.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to yield the product. [1]
Conclusion and Future Outlook
The classical formylation reactions—Vilsmeier-Haack, Duff, Rieche, and Gattermann-Koch—each offer distinct advantages and occupy a specific niche in the synthetic chemist's toolbox. [1]The Vilsmeier-Haack and Rieche reactions are powerful tools for electron-rich aromatics, while the Duff reaction provides unique ortho-selectivity for phenols. [1][13] In this landscape, This compound emerges not as a direct competitor, but as a specialized reagent with significant potential. Its primary advantages are safety and handling; as a stable solid, it circumvents the hazards associated with corrosive and toxic liquids like POCl₃ and dichloromethyl methyl ether. [10] We recommend that researchers consider this compound in applications where:
-
The imidazole moiety is to be retained in the final structure.
-
Mild reaction conditions are paramount.
-
The hazards associated with classical reagents are prohibitive.
Further research is required to fully elucidate its capabilities as a direct formylating agent, potentially through thermal or catalytic activation to release a reactive formylating species. Until then, it stands as a valuable, handleable building block and a safe alternative for specific synthetic designs.
References
-
Duff Reaction - SynArchive. (n.d.). Retrieved December 30, 2025, from [Link]
-
Duff reaction - Wikipedia. (n.d.). Retrieved December 30, 2025, from [Link]
-
Gattermann Koch Reaction Mechanism - BYJU'S. (n.d.). Retrieved December 30, 2025, from [Link]
-
Understanding the efficacy of N,N-dimethylformamide and oxalyl chloride combination as chemoselective O-formylating agent: An unified experimental and theoretical study. (n.d.). RSC Advances. Retrieved December 30, 2025, from [Link]
-
Rieche formylation - Wikipedia. (n.d.). Retrieved December 30, 2025, from [Link]
-
What is Gattermann Koch reaction? - Quora. (2019). Retrieved December 30, 2025, from [Link]
-
Gattermann Koch Reaction Mechanism - Overview, Structure, Properties & Uses, FAQs. (n.d.). Vedantu. Retrieved December 30, 2025, from [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. (2016). Retrieved December 30, 2025, from [Link]
-
Gattermann Koch Reaction Detailed Explanation with Applications - Testbook. (n.d.). Retrieved December 30, 2025, from [Link]
-
Gattermann Koch Reaction: Mechanism, Application, Limitation - Science Info. (2023). Retrieved December 30, 2025, from [Link]
-
Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved December 30, 2025, from [Link]
-
Rieche Formylation - SynArchive. (n.d.). Retrieved December 30, 2025, from [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved December 30, 2025, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved December 30, 2025, from [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025). Retrieved December 30, 2025, from [Link]
-
Triethyl orthoformate - Safety Data Sheet - Kishida Chemical Co., Ltd. (n.d.). Retrieved December 30, 2025, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved December 30, 2025, from [Link]
-
Material Safety Data Sheet - Triethyl orthoformate, 98% - Cole-Parmer. (n.d.). Retrieved December 30, 2025, from [Link]
-
Phosphoryl chloride - Sciencemadness Wiki. (2024). Retrieved December 30, 2025, from [Link]
-
New Formylating Agents - Preparative Procedures and Mechanistic Investigations - Erowid. (2001). Retrieved December 30, 2025, from [Link]
-
Formylation - Wikipedia. (n.d.). Retrieved December 30, 2025, from [Link]
-
Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH. (n.d.). Retrieved December 30, 2025, from [Link]
-
STANDARD OPERATING PROCEDURE: Phosphorus Oxychloride - University of California, Santa Barbara. (n.d.). Retrieved December 30, 2025, from [Link]
-
Vilsmeier haack reaction | PPTX - Slideshare. (n.d.). Retrieved December 30, 2025, from [Link]
-
Phosphorus oxychloride - Lanxess. (2015). Retrieved December 30, 2025, from [Link]
-
Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation - Semantic Scholar. (2010). Retrieved December 30, 2025, from [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved December 30, 2025, from [Link]
-
Pd-Catalyzed N -Formylation of Amines with N , N -Dimethylformamide - ResearchGate. (2019). Retrieved December 30, 2025, from [Link]
-
New Formylating Agents − Preparative Procedures and Mechanistic Investigations | Request PDF - ResearchGate. (2001). Retrieved December 30, 2025, from [Link]
-
Formylation of Amines - PMC - NIH. (n.d.). Retrieved December 30, 2025, from [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - Semantic Scholar. (n.d.). Retrieved December 30, 2025, from [Link]
-
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. (n.d.). Retrieved December 30, 2025, from [Link]
-
Formylation Reactions Research Articles - R Discovery. (n.d.). Retrieved December 30, 2025, from [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - ResearchGate. (2025). Retrieved December 30, 2025, from [Link]
-
tert-butyl 1H-imidazole-1-carboxylate | C8H12N2O2 | CID 521262 - PubChem. (n.d.). Retrieved December 30, 2025, from [Link]
-
SAFETY DATA SHEET - ChemDmart. (n.d.). Retrieved December 30, 2025, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 89525-40-6 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Formylation - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. fishersci.com [fishersci.com]
- 11. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. lanxess.com [lanxess.com]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of N-Boc-4-formylimidazole for Researchers and Drug Development Professionals
An objective analysis of various synthetic pathways to N-Boc-4-formylimidazole, a crucial building block in pharmaceutical research, reveals that a two-step route involving the protection of 4-(hydroxymethyl)imidazole followed by oxidation is the most established and versatile method. However, alternative strategies, including direct formylation, present intriguing possibilities with potential advantages in atom economy and step-count reduction.
This guide provides a comprehensive cost-benefit analysis of different synthetic routes to N-Boc-4-formylimidazole, offering detailed experimental protocols, quantitative data, and a discussion of the relative merits of each approach to inform researchers, scientists, and drug development professionals in their synthetic planning.
Executive Summary of Synthetic Routes
| Route | Starting Material | Key Steps | Overall Yield | Key Advantages | Key Disadvantages |
| Route 1: Oxidation of N-Boc-4-(hydroxymethyl)imidazole | 4-(hydroxymethyl)imidazole | 1. Boc Protection2. Oxidation | Good to Excellent | Well-established, reliable, multiple oxidation methods available. | Two-step process, potential for hazardous reagents depending on the oxidation method. |
| Route 2: Direct C4-Formylation of N-Boc-imidazole | N-Boc-imidazole | 1. Lithiation/Formylation or Vilsmeier-Haack Reaction | Moderate | Potentially shorter, better atom economy. | Regioselectivity can be an issue, may require harsh reagents. |
| Route 3: Formylation Followed by Boc Protection | 4-Formyl-1H-imidazole | 1. Boc Protection | Good | Straightforward protection step. | Availability and stability of the starting material, 4-formyl-1H-imidazole, can be a concern. |
Route 1: The Predominant Pathway - Oxidation of N-Boc-4-(hydroxymethyl)imidazole
This widely adopted, two-step synthesis commences with the protection of commercially available 4-(hydroxymethyl)imidazole with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the resulting alcohol to the desired aldehyde.
Caption: Workflow for the synthesis of N-Boc-4-formylimidazole via Route 1.
Step 1: Boc Protection of 4-(hydroxymethyl)imidazole
Experimental Protocol:
To a solution of 4-(hydroxymethyl)imidazole hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, for instance, triethylamine (2.2 eq), at 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Boc-4-(hydroxymethyl)imidazole.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12-24 hours |
| Purity (after chromatography) | >98% |
Step 2: Oxidation of N-Boc-4-(hydroxymethyl)imidazole
This crucial step can be accomplished using various oxidizing agents, each with its own set of advantages and disadvantages. Below is a comparison of three common methods.
| Oxidation Method | Reagents | Typical Yield | Reaction Time | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane, DCM | 90-98% | 1-3 hours | Mild conditions, high yields, broad functional group tolerance.[1] | Expensive, potentially explosive on a large scale.[2][3] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine, DCM | 85-95% | 1-2 hours | High yields, avoids heavy metals. | Requires cryogenic temperatures (-78 °C), produces a foul-smelling byproduct (dimethyl sulfide). |
| Manganese Dioxide (MnO₂) Oxidation | Activated MnO₂, DCM or Chloroform | 70-85% | 24-72 hours | Inexpensive, environmentally benign metal oxide. | Requires a large excess of reagent, longer reaction times, variable yields depending on the activity of MnO₂. |
Experimental Protocols for Oxidation:
-
Dess-Martin Periodinane (DMP) Oxidation: To a solution of N-Boc-4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous DCM at 0 °C, Dess-Martin periodinane (1.2 eq) is added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the crude product, which is purified by column chromatography.
-
Swern Oxidation: A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO, 2.5 eq) in DCM is added dropwise, and the mixture is stirred for 30 minutes. A solution of N-Boc-4-(hydroxymethyl)imidazole (1.0 eq) in DCM is then added slowly. After stirring for 1 hour, triethylamine (5.0 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed, dried, and concentrated. Purification is performed by column chromatography.
-
Manganese Dioxide (MnO₂) Oxidation: To a solution of N-Boc-4-(hydroxymethyl)imidazole (1.0 eq) in DCM, activated manganese dioxide (10-20 eq by weight) is added. The suspension is stirred vigorously at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of celite, and the filter cake is washed with DCM. The filtrate is concentrated to yield the product, which may require further purification by chromatography.
Route 2: Direct C4-Formylation of N-Boc-imidazole
This approach aims to introduce the formyl group directly onto the N-Boc-imidazole ring, potentially offering a more streamlined synthesis.
Caption: Workflow for the synthesis of N-Boc-4-formylimidazole via Route 2.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles.[4][5]
Experimental Protocol (Hypothetical):
To a solution of N,N-dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of N-Boc-imidazole in DMF is then added, and the reaction is heated. After cooling, the reaction is quenched by pouring it onto ice and neutralizing with a base. The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification by column chromatography would likely be necessary.
Challenges: The electron-withdrawing nature of the Boc group can deactivate the imidazole ring towards electrophilic substitution, potentially leading to low yields or requiring harsh reaction conditions. Regioselectivity between the C4 and C5 positions could also be a challenge.
Lithiation Followed by Formylation
This method involves deprotonation of the imidazole ring with a strong base, followed by quenching with a formylating agent like DMF.[6]
Experimental Protocol (Hypothetical):
A solution of N-Boc-imidazole in anhydrous THF is cooled to -78 °C under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise, and the mixture is stirred for 1-2 hours. Anhydrous DMF is then added, and the reaction is slowly warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic phase is washed, dried, and concentrated. Purification would be performed by column chromatography.
Challenges: The regioselectivity of the lithiation can be difficult to control, and the strong basic conditions may not be compatible with other functional groups.
Route 3: Formylation Followed by Boc Protection
This route reverses the order of steps from Route 1, starting with the formylation of imidazole and then protecting the nitrogen.
Caption: Workflow for the synthesis of N-Boc-4-formylimidazole via Route 3.
Experimental Protocol (Hypothetical):
The synthesis of the starting material, 4-formyl-1H-imidazole, can be challenging. Once obtained, its protection would follow a similar protocol to that described in Route 1, Step 1.
Challenges: The primary hurdle for this route is the efficient and selective synthesis of 4-formyl-1H-imidazole. This compound is known to be unstable and can be difficult to prepare and handle.
Cost-Benefit Analysis
| Factor | Route 1 (Oxidation) | Route 2 (Direct Formylation) | Route 3 (Formylation then Protection) |
| Reagent Cost | Moderate to High (DMP is expensive) | Potentially Lower (if successful in one pot) | Moderate (depends on 4-formylimidazole synthesis) |
| Scalability | Feasible, but DMP is problematic on a large scale.[2][3] MnO₂ and Swern are more scalable. | Potentially scalable if optimized. | Limited by the scalability of 4-formylimidazole synthesis. |
| Safety & Environmental | DMP has explosion risk. Swern produces toxic gas and stench. MnO₂ is relatively green. | Vilsmeier-Haack and lithiation reagents are hazardous. | Depends on the method used to synthesize 4-formylimidazole. |
| Predictability & Reliability | High, with multiple established oxidation methods. | Lower, with potential for side reactions and regioselectivity issues. | Moderate, dependent on the successful synthesis of the starting material. |
| Time Efficiency | Moderate (two distinct steps). | Potentially High (one-pot possibility). | Moderate (two steps). |
Conclusion and Recommendation
For most laboratory-scale applications where reliability and high yields are paramount, Route 1, the oxidation of N-Boc-4-(hydroxymethyl)imidazole, is the recommended synthetic strategy. The choice of oxidizing agent can be tailored to the specific needs of the researcher, with Dess-Martin periodinane offering the mildest conditions and highest yields for small-scale synthesis, while manganese dioxide presents a more cost-effective and environmentally friendly, albeit slower, alternative for larger scales.
The direct formylation approaches of Route 2 are academically interesting and could offer advantages in terms of step economy if optimized. However, the potential for regioselectivity issues and the use of hazardous reagents make them less suitable for routine synthesis without further development.
Route 3 is hampered by the accessibility and stability of the starting 4-formyl-1H-imidazole, making it the least practical of the three options for most applications.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development project, including scale, budget, timeline, and safety considerations. This guide provides the necessary data and protocols to make an informed decision.
References
A Researcher's Guide to Reproducible Experiments with Tert-butyl 4-formyl-1H-imidazole-1-carboxylate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic procedures is paramount. This guide provides an in-depth technical analysis of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate, a key building block in medicinal chemistry. We will explore the nuances of its synthesis, focusing on factors that influence reproducibility, and compare its utility with alternative synthetic strategies. This document aims to equip you with the knowledge to make informed decisions in your experimental design, ensuring consistent and reliable outcomes.
The imidazole moiety is a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents due to its ability to engage in various biological interactions.[1] The introduction of a formyl group at the C4 position provides a versatile handle for further chemical transformations, making this compound a valuable intermediate. The tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen is crucial, as it modulates the electronic properties of the imidazole ring and prevents unwanted side reactions during subsequent synthetic steps.
The Synthetic Challenge: Achieving Reproducible C4-Formylation
The synthesis of this compound primarily involves the formylation of its precursor, Tert-butyl 1H-imidazole-1-carboxylate. While seemingly straightforward, achieving high yields and purity consistently can be challenging. Two principal methods are commonly employed: the Vilsmeier-Haack reaction and organolithium-mediated formylation. The choice between these methods can significantly impact the reproducibility and scalability of the synthesis.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2]
Mechanism of Action:
The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich imidazole ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the desired aldehyde.
Caption: Vilsmeier-Haack formylation workflow.
Experimental Protocol (Representative):
A detailed protocol for a similar transformation suggests cooling N,N-dimethylformamide (DMF) to 0 °C under an inert atmosphere, followed by the dropwise addition of phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.[3] The N-Boc-imidazole, dissolved in a suitable solvent, is then added to the pre-formed reagent.[3] The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.[3] Workup involves quenching the reaction with ice and subsequent hydrolysis of the intermediate iminium salt, often with a mild base like sodium acetate, to afford the final aldehyde.[4]
Factors Affecting Reproducibility:
-
Purity of Reagents: The purity of DMF and POCl₃ is critical. The presence of moisture can lead to the decomposition of the Vilsmeier reagent and result in lower yields.
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during its preparation is essential to prevent side reactions.
-
Stoichiometry: The molar ratio of the reactants can influence the outcome. An excess of the Vilsmeier reagent may be necessary to ensure complete conversion of the starting material.
-
Workup Procedure: The hydrolysis step must be carefully controlled to avoid degradation of the product. The pH of the aqueous solution during workup should be monitored.
Method 2: Organolithium-Mediated Formylation
An alternative approach involves the use of organolithium reagents to deprotonate the imidazole ring, followed by quenching with an electrophilic formylating agent like DMF.[5] The Boc protecting group directs the deprotonation to the C2 position. To achieve C4-formylation, a halogen-metal exchange reaction is often employed, starting from a 4-bromo-N-Boc-imidazole derivative.
Mechanism of Action:
This method relies on the generation of a highly nucleophilic organolithium species at the C4 position of the imidazole ring. This is typically achieved through a lithium-halogen exchange reaction at low temperatures. The resulting lithiated intermediate then reacts with DMF to form a tetrahedral intermediate, which collapses upon aqueous workup to yield the aldehyde.
Caption: Organolithium-mediated formylation workflow.
Experimental Protocol (Representative):
A general procedure for lithium-halogen exchange followed by formylation involves dissolving the 4-bromo-N-Boc-imidazole in a dry, aprotic solvent like tetrahydrofuran (THF) and cooling the solution to -78 °C under an inert atmosphere.[1] A solution of n-butyllithium (n-BuLi) is then added dropwise, and the mixture is stirred at low temperature to allow for the exchange to occur.[1] Anhydrous DMF is then added, and the reaction is allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted and purified.
Factors Affecting Reproducibility:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Rigorously dried glassware, solvents, and reagents are essential for success.
-
Temperature Control: The lithium-halogen exchange and the subsequent formylation are typically carried out at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate.
-
Quality of Organolithium Reagent: The concentration of the n-BuLi solution should be accurately determined by titration, as it can degrade over time.
-
Purity of DMF: The DMF used as the formylating agent must be anhydrous.
Comparative Analysis of Synthetic Methods
| Feature | Vilsmeier-Haack Reaction | Organolithium-Mediated Formylation |
| Starting Material | Tert-butyl 1H-imidazole-1-carboxylate | 4-Bromo-tert-butyl 1H-imidazole-1-carboxylate |
| Reagents | DMF, POCl₃ | n-BuLi, DMF |
| Reaction Conditions | 0 °C to room temperature | -78 °C to room temperature |
| Sensitivity | Sensitive to moisture | Extremely sensitive to moisture and air |
| Scalability | Generally more amenable to large-scale synthesis | Can be challenging to scale up due to cryogenic conditions and handling of pyrophoric reagents |
| Potential Side Reactions | Over-formylation, formation of colored impurities | Decomposition of organolithium intermediate, side reactions with impurities |
| Reported Yield | A patent describes a yield of 78% for a similar transformation. | Yields can be variable and are highly dependent on experimental conditions. |
Alternative Approaches to Imidazole-4-carbaldehydes
While direct formylation of N-Boc-imidazole is a common strategy, other methods for the synthesis of imidazole-4-carbaldehydes exist. These often involve constructing the imidazole ring with the formyl group already in place or as a precursor.
One such approach is the Debus-Radziszewski reaction , which is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[6] By choosing the appropriate starting materials, a 4-formylimidazole derivative can be synthesized. However, this method can sometimes lead to mixtures of regioisomers and may require careful optimization to achieve good yields of the desired product.[6]
Another strategy involves the oxidation of a 4-hydroxymethylimidazole derivative . This precursor can be prepared through various synthetic routes. The subsequent oxidation to the aldehyde can be achieved using a range of oxidizing agents, such as manganese dioxide (MnO₂). This two-step approach offers an alternative pathway that can sometimes provide better overall yields and purity compared to direct formylation methods.
Purification and Characterization
Regardless of the synthetic method employed, purification of this compound is crucial to ensure its suitability for subsequent reactions. Column chromatography on silica gel is a common method for purification.[4] For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.[7][8]
Spectroscopic Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (typically downfield, around 9-10 ppm), the imidazole ring protons, and the tert-butyl group (a singlet at around 1.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde (around 180-190 ppm), as well as signals for the imidazole ring carbons and the carbons of the tert-butyl group.[9]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.[10]
Conclusion: A Path to Reproducible Success
The synthesis of this compound is a key step in the development of many potential drug candidates. While several synthetic methods exist, their reproducibility is highly dependent on careful control of experimental parameters.
For researchers prioritizing scalability and operational simplicity, the Vilsmeier-Haack reaction may be the preferred method, provided that reagent purity and temperature are meticulously controlled. For smaller-scale syntheses where access to a 4-bromo precursor is feasible, organolithium-mediated formylation can be a high-yielding alternative, but it demands stringent anhydrous and cryogenic conditions.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the scale of the reaction, the available starting materials, and the technical expertise of the researcher. By understanding the underlying mechanisms and the critical factors that influence reproducibility for each method, scientists can navigate the challenges of synthesizing this important building block with greater confidence and success. This guide, by presenting a comparative analysis and highlighting key experimental considerations, serves as a valuable resource for achieving consistent and reliable results in the laboratory.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
- 4. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. ekwan.github.io [ekwan.github.io]
- 7. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PubChemLite - this compound (C9H12N2O3) [pubchemlite.lcsb.uni.lu]
In-Vitro Biological Activities of Novel Compounds Derived from Tert-butyl 4-formyl-1H-imidazole-1-carboxylate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Imidazole-based scaffolds have consistently demonstrated a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the in-vitro biological activities of various classes of compounds synthesized from the versatile starting material, Tert-butyl 4-formyl-1H-imidazole-1-carboxylate. The data presented herein is based on a comprehensive review of available scientific literature.
While direct studies detailing the in-vitro testing of a wide array of compounds synthesized specifically from this compound are limited in publicly accessible literature, we can extrapolate and compare the potential activities of derivative classes that are commonly synthesized from this precursor. These include Schiff bases, chalcones, pyrazoles, and oxadiazoles, all of which have been extensively studied for their biological potential when incorporating an imidazole moiety.
Comparative Overview of In-Vitro Activities
The following table summarizes the potential in-vitro activities of different classes of compounds that can be synthesized using this compound as a key intermediate. The data is collated from studies on analogous imidazole derivatives.
| Compound Class | In-Vitro Activity | Key Findings & Comparative Performance |
| Schiff Bases | Antimicrobial, Anticancer | Often exhibit broad-spectrum antibacterial and antifungal activity. Anticancer potential is frequently evaluated against various cell lines, with some derivatives showing promising cytotoxicity. |
| Chalcones | Anticancer, Anti-inflammatory | Imidazole-chalcone hybrids have demonstrated significant antiproliferative effects against cancer cell lines. Their mechanism often involves the inhibition of tubulin polymerization. |
| Pyrazoles | Enzyme Inhibition, Anticancer | Pyrazole derivatives are known to be potent inhibitors of various enzymes. Anticancer activity is a significant area of investigation for this class of compounds. |
| Oxadiazoles | Antifungal, Antimicrobial | Oxadiazole-containing imidazole derivatives have shown notable antifungal activity against a range of pathogenic fungi. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in-vitro experiments typically performed on these classes of compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using appropriate broth media.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The synthesized compounds are prepared in various concentrations.
-
Reaction Initiation: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a cuvette or microplate well).
-
Monitoring Reaction Progress: The reaction progress is monitored over time by measuring a change in absorbance or fluorescence, which is indicative of product formation.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for clear communication in scientific research. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be modulated by these compounds and a typical experimental workflow for their evaluation.
Caption: Hypothetical inhibition of a cancer cell signaling pathway by a synthesized imidazole derivative.
Caption: A streamlined workflow for the synthesis and in-vitro evaluation of novel imidazole derivatives.
A Head-to-Head Comparison of Protecting Groups for Imidazole-4-carboxaldehyde: A Guide for Researchers
In the realm of organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules, the imidazole-4-carboxaldehyde scaffold is a crucial building block. Its bifunctional nature, possessing both a reactive aldehyde and a nucleophilic imidazole ring, often necessitates the use of protecting groups to achieve selective transformations. This guide provides a head-to-head comparison of common protecting groups for the imidazole nitrogen of imidazole-4-carboxaldehyde, offering experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic needs.
Introduction to Protecting Group Strategy
The selection of a suitable protecting group is paramount for the successful execution of a multi-step synthesis. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule. This concept, known as orthogonal protection, is a cornerstone of modern synthetic chemistry. This comparison will focus on the Trityl (Tr), tert-Butoxycarbonyl (Boc), and p-Toluenesulfonyl (Tosyl or Ts) protecting groups.
Comparative Analysis of Protecting Groups
The choice of protecting group significantly impacts the overall efficiency and feasibility of a synthetic route. The following table summarizes the key performance indicators for the Trityl, Boc, and Tosyl groups when applied to imidazole-4-carboxaldehyde.
| Protecting Group | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Stability | Key Characteristics |
| Trityl (Tr) | >75 | Mildly acidic conditions (e.g., TFA in DCM) | High (qualitative) | Stable to basic and nucleophilic reagents | Bulky group offering steric hindrance; acid-labile. |
| tert-Butoxycarbonyl (Boc) | 78 | NaBH₄ in EtOH at room temperature; or acidic conditions | 75-98 (for various imidazoles) | Stable to a wide range of non-acidic conditions | Readily introduced and removed; compatible with many other protecting groups. |
| p-Toluenesulfonyl (Ts) | High (qualitative) | Mildly basic conditions (e.g., pyridine and acetic anhydride) or reductive cleavage | High (qualitative) | Very stable to acidic and many oxidative/reductive conditions | Electron-withdrawing, reducing the basicity of the imidazole ring. |
Experimental Protocols
Detailed experimental procedures for the protection and deprotection of imidazole-4-carboxaldehyde with Trityl, Boc, and Tosyl groups are provided below.
Trityl (Tr) Protection and Deprotection
Protection: Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde [1][2]
-
Procedure: To a solution of 4(5)-iodoimidazole, add triethylamine and trityl chloride in a suitable solvent such as N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature. The resulting N1-trityl-4-iodoimidazole is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by formylation with N-formylpiperidine or dimethylformamide to yield 1-trityl-1H-imidazole-4-carbaldehyde.
-
Yield: >75%[2]
Deprotection of 1-Trityl-1H-imidazole-4-carbaldehyde
-
Procedure: The trityl group can be selectively removed under mildly acidic conditions. A common method involves dissolving the protected compound in a solvent like dichloromethane (DCM) and treating it with a dilute solution of trifluoroacetic acid (TFA). The reaction is typically monitored by thin-layer chromatography (TLC) until completion.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection: Synthesis of tert-Butyl 4-formyl-1H-imidazole-1-carboxylate [3]
-
Procedure: To a solution of 4-formylimidazole in tetrahydrofuran (THF), add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP). A solution of di-tert-butyl dicarbonate (Boc₂O) in THF is then added dropwise at a temperature maintained at or below 30°C. The mixture is stirred at room temperature for at least one hour.
-
Yield: 78%[3]
Deprotection of this compound [4]
-
Procedure: A novel and selective method for the deprotection of N-Boc imidazoles utilizes sodium borohydride (NaBH₄) in ethanol (EtOH) at room temperature. This method is advantageous as it is mild and tolerant of other functional groups.
-
Yield: 75-98% for a range of N-Boc protected imidazoles.[4]
p-Toluenesulfonyl (Ts) Protection and Deprotection
Protection: Synthesis of 1-Tosyl-1H-imidazole-4-carbaldehyde
-
Procedure: Based on a similar synthesis for a methylated analog, to a suspension of imidazole-4-carbaldehyde in N,N-dimethylformamide (DMF), triethylamine and p-toluenesulfonyl chloride (TsCl) are added under ice-cooling. The reaction mixture is stirred for a couple of hours.[5]
Deprotection of 1-Tosyl-1H-imidazole-4-carbaldehyde [6]
-
Procedure: A mild method for the removal of the N-tosyl group involves the use of carboxylic anhydrides, such as acetic anhydride, in the presence of pyridine. This method is reported to be easy and proceeds under very mild conditions.[6]
Visualization of the Protecting Group Strategy
The general workflow for utilizing protecting groups in the synthesis involving imidazole-4-carboxaldehyde is depicted below. This process involves the protection of the imidazole nitrogen, subsequent reaction at the desired position (in this case, the aldehyde), and finally, the deprotection of the imidazole nitrogen to yield the final product.
References
- 1. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1H-Imidazole-4-carbaldehyde - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 5. prepchem.com [prepchem.com]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Efficacy of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate in Target Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutics. The introduction of a formyl group onto this heterocyclic core provides a versatile handle for further molecular elaboration. Tert-butyl 4-formyl-1H-imidazole-1-carboxylate has emerged as a significant reagent for this purpose, particularly in the synthesis of complex drug molecules. This guide provides a comprehensive comparison of its efficacy against alternative synthetic methods, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Comparing Formylation Methods for N-Boc-Imidazole
The primary method for the synthesis of this compound involves the deprotonation of N-Boc-imidazole followed by formylation. This approach is often compared with classical aromatic formylation reactions. Below is a summary of the performance of these methods.
| Method | Reagents | Substrate | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Lithiation-Formylation | 1. n-Butyllithium (n-BuLi)2. N,N-Dimethylformamide (DMF) | N-Boc-imidazole | ~80% | Anhydrous THF, -78 °C to rt | High yield, good regioselectivity | Requires cryogenic temperatures, pyrophoric reagent (n-BuLi), strictly anhydrous conditions |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich heterocycles | Variable, often moderate to good | 0 °C to reflux | Milder than lithiation, avoids pyrophoric reagents | Reagent can be harsh for sensitive substrates, regioselectivity can be an issue |
| Duff Reaction | Hexamethylenetetramine, acid (e.g., TFA) | Electron-rich aromatics/heterocycles | Generally low to moderate | Reflux | One-pot procedure, readily available reagents | Often low yields, requires strongly activated substrates, harsh acidic conditions |
| Reimer-Tiemann Reaction | Chloroform, strong base (e.g., NaOH) | Phenols, electron-rich heterocycles | Generally low | Biphasic, heating | Uses inexpensive reagents | Low yields, formation of byproducts, harsh basic conditions |
Detailed Experimental Protocols
For clarity and reproducibility, detailed experimental protocols for the key synthetic methods are provided below.
Synthesis of this compound via Lithiation-Formylation
This method stands out for its high efficiency in the specific formylation of N-Boc-imidazole.
Reaction Scheme:
(Electron-rich heterocycle) + [Vilsmeier Reagent from POCl₃/DMF] -> Formylated heterocycle
A Comparative Guide to the Analytical Cross-Validation of N-Boc-4-formylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analytical data for N-Boc-4-formylimidazole against its common alternatives, 4-formylimidazole and 1-trityl-4-formylimidazole. The appropriate selection of a protected 4-formylimidazole is crucial in multi-step organic synthesis, particularly in the development of pharmaceutical compounds where purity and structural integrity are paramount. This document is intended to assist researchers in making informed decisions by presenting a side-by-side comparison of key analytical data.
Introduction to Imidazole Protecting Groups
In the synthesis of complex molecules containing the imidazole moiety, protection of the nitrogen atoms is often necessary to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) and trityl (triphenylmethyl) groups are two common protecting groups employed for this purpose. The choice of protecting group can influence the solubility, reactivity, and crystallographic properties of the intermediate, as well as the conditions required for its eventual removal. This guide focuses on the analytical characteristics that differentiate N-Boc-4-formylimidazole from its unprotected counterpart and the bulky trityl-protected analogue.
Comparative Analytical Data
The following tables summarize the key analytical data for N-Boc-4-formylimidazole and its alternatives. This data is essential for identity confirmation, purity assessment, and reaction monitoring.
Table 1: Physical and Spectroscopic Data
| Property | N-Boc-4-formylimidazole | 4-Formylimidazole | 1-Trityl-4-formylimidazole |
| Molecular Formula | C₉H₁₂N₂O₃ | C₄H₄N₂O | C₂₃H₁₈N₂O |
| Molecular Weight | 196.20 g/mol | 96.09 g/mol [1] | 338.41 g/mol |
| Boiling Point | 318.3°C at 760 mmHg | 367.8°C at 760 mmHg (Predicted) | Not available |
| Density | 1.166 g/cm³ | 1.322 g/cm³ (Predicted) | Not available |
| ¹H NMR (δ, ppm) | Typical shifts: ~1.6 (s, 9H, Boc), ~8.0 (s, 1H, Im-H), ~8.2 (s, 1H, Im-H), ~9.9 (s, 1H, CHO) | (DMSO-d₆) 7.94 (s, 1H), 7.99 (s, 1H), 9.74 (s, 1H), 13.0 (br s, 1H) | (CDCl₃) ~7.1-7.4 (m, 15H, Trityl-H), ~7.6 (s, 1H, Im-H), ~7.8 (s, 1H, Im-H), ~9.9 (s, 1H, CHO)[2] |
| ¹³C NMR (δ, ppm) | Predicted shifts: ~28 (Boc CH₃), ~85 (Boc C), ~120, ~140, ~145 (Imidazole C), ~185 (CHO) | (DMSO-d₆) 129.5, 134.9, 139.4, 184.5 | Typical shifts: ~127-130 (Trityl C), ~140, ~145 (Imidazole C), ~185 (CHO)[2] |
| IR (cm⁻¹) | Expected peaks: ~1750 (C=O, Boc), ~1690 (C=O, aldehyde), ~2980 (C-H, Boc) | (KBr) ~3100 (N-H), ~1680 (C=O), ~2800 (C-H, aldehyde) | (KBr) ~3100 (Ar C-H), ~1680 (C=O), ~1490, ~1450 (Aromatic C=C) |
| Mass Spec (m/z) | Expected M⁺: 196.08 | [M]⁺ 96 | [M-Trityl]⁺ 95, [Trityl]⁺ 243 |
Note: Predicted and typical data are based on common functionalities and should be confirmed with experimental results.
Experimental Protocols
Detailed and validated experimental protocols are critical for reproducible research. Below are representative procedures for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular ion peak and characteristic fragmentation patterns.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical data for N-substituted 4-formylimidazoles.
Caption: Workflow for synthesis, characterization, and data validation.
Signaling Pathway of Protecting Group Strategy
The decision to use a protecting group is a critical step in a synthetic pathway. The following diagram illustrates the strategic considerations involved.
Caption: Decision pathway for utilizing protecting groups in synthesis.
This guide provides a foundational comparison of the analytical data for N-Boc-4-formylimidazole and its common alternatives. Researchers are encouraged to perform their own detailed analyses to ensure the quality and identity of their synthetic intermediates.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
